GSK321
説明
Structure
3D Structure
特性
IUPAC Name |
(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDDVKCCBDPQZ-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to GSK321 and its Pharmacodynamic Effect on 2-Hydroxyglutarate (2-HG) Levels
This guide provides a comprehensive technical overview of GSK321 (Ivosidenib), a targeted inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We will explore the scientific rationale for its development, its precise mechanism of action, and its profound pharmacodynamic effect on the oncometabolite 2-hydroxyglutarate (2-HG). This document is intended for researchers, clinicians, and drug development professionals engaged in oncology and precision medicine.
Introduction: The Oncogenic Role of Mutant IDH1
Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently producing NADPH.[1] This reaction is vital for cellular respiration and defense against oxidative stress.[2] In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, a recurrent somatic point mutation occurs in the IDH1 gene.[3][4]
This mutation confers a neomorphic (new) enzymatic function, causing the mutant IDH1 (mIDH1) protein to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5][6] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[6] This widespread epigenetic dysregulation leads to a block in cellular differentiation, promoting oncogenesis.[3][6] Consequently, the direct measurement of 2-HG serves as a key biomarker for both disease presence and response to targeted therapy.[7][8]
GSK321 (Ivosidenib): A Targeted Allosteric Inhibitor
GSK321, also known as Ivosidenib (AG-120), is a potent, selective, and orally bioavailable small-molecule inhibitor designed specifically to target the mIDH1 enzyme.[4][9]
Mechanism of Action
GSK321 functions as an allosteric inhibitor.[10][11] It binds to a pocket between the homodimeric mIDH1 R132H complex, which is formed when the enzyme is in an open state.[10][11][12] This binding is highly specific and does not occur in the active site, nor does it directly interact with the mutated residue (e.g., R132H) or the NADP+ cofactor.[10][11] By binding to this allosteric site, GSK321 locks the enzyme in an inactive conformation, effectively shutting down the neomorphic catalytic activity and halting the production of 2-HG.[3][11] This targeted inhibition allows for the restoration of normal myeloid differentiation.[3]
The diagram below illustrates the biochemical pathway and the inhibitory action of GSK321.
Pharmacodynamics: Suppression of 2-HG Levels
The primary pharmacodynamic effect of GSK321 is the robust and sustained reduction of 2-HG levels in patients with mIDH1-positive cancers.[13][14] This effect is observable in various biological matrices, including plasma, bone marrow, and tumor tissue, making 2-HG an invaluable biomarker for assessing target engagement and therapeutic efficacy.[7][13][14]
Clinical studies have demonstrated that oral administration of GSK321 (e.g., 500 mg once daily) leads to a rapid and significant decrease in plasma 2-HG concentrations.[13][14] Reductions of over 90% are commonly observed, with levels often approaching those found in healthy individuals.[13][15] Steady-state suppression of 2-HG is typically achieved within 14-15 days of continuous dosing.[13][15]
Quantitative Data Summary
The following table summarizes the potent inhibitory activity of GSK321 against various IDH1 mutations and the clinical pharmacodynamic response.
| Parameter | Value | Source |
| In Vitro Potency (IC₅₀) | ||
| mIDH1 R132H | 4.6 nM | [9] |
| mIDH1 R132C | 3.8 nM | [9] |
| mIDH1 R132G | 2.9 nM | [9] |
| Wild-Type IDH1 | 46 nM | [9] |
| Clinical Pharmacodynamics | ||
| Recommended Dose | 500 mg once daily | [14] |
| Time to Steady State | ~14 days | [13] |
| Plasma 2-HG Reduction | ≥90% | [13] |
| Terminal Half-Life | 72–138 hours | [13][14] |
Causality Insight: The high potency and >100-fold selectivity for mutant IDH1 over IDH2 minimize off-target effects.[9] The long half-life supports a convenient once-daily dosing regimen and ensures sustained suppression of 2-HG production, which is critical for inducing and maintaining differentiation of the malignant cell population.[13][14]
Experimental Protocol: Quantification of 2-HG by LC-MS/MS
The gold standard for quantifying 2-HG levels in biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[13][15][16] This method offers high sensitivity, specificity, and the ability to distinguish between D- and L-enantiomers of 2-HG.
Trustworthiness: A self-validating protocol requires meticulous sample handling, the use of a stable isotope-labeled internal standard (SIL-IS), and rigorous quality controls. The use of a SIL-IS, such as ¹³C₅-2-HG, is crucial as it co-elutes with the endogenous analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy and precision.[8]
Workflow Overview
The diagram below outlines the validated workflow for 2-HG quantification from plasma or cell lysates.
Step-by-Step Methodology (Plasma Sample)
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Expertise Insight: Working on ice is critical to minimize enzymatic activity and degradation of metabolites.
-
-
Internal Standard Spiking:
-
Add 10 µL of the stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG) at a known concentration.
-
Expertise Insight: The IS should be added at the earliest possible stage to account for variability in all subsequent steps.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold 80% methanol.[17] This accomplishes two goals: it precipitates proteins that would otherwise interfere with the analysis and efficiently extracts small polar metabolites like 2-HG.
-
Vortex vigorously for 30 seconds.
-
-
Incubation & Centrifugation:
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
-
Chiral Derivatization (Optional but Recommended):
-
To separate D-2-HG from its L-enantiomer, derivatization is required for analysis on a standard C18 column. Diacetyl-L-tartaric anhydride (DATAN) is a common reagent for this purpose.[18][17][19]
-
Expertise Insight: This step converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated chromatographically.[17] This is essential because while mIDH1 produces D-2-HG, L-2-HG can accumulate under hypoxic conditions, and distinguishing between them provides cleaner, more specific data.[17]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system (e.g., an Agilent 1290 Infinity II LC coupled to a 6490 triple quadrupole mass spectrometer).[18]
-
Chromatography: Use a reverse-phase C18 column.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-HG and the SIL-IS. This provides exceptional specificity and reduces chemical noise.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (endogenous 2-HG) to the internal standard (SIL-IS).
-
Quantify the concentration of 2-HG by comparing this ratio to a standard curve prepared with known concentrations of 2-HG in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Conclusion
GSK321 (Ivosidenib) is a paradigm of targeted cancer therapy, effectively inhibiting the neomorphic activity of mutant IDH1. Its primary pharmacodynamic effect—the profound and sustained suppression of the oncometabolite 2-HG—is a direct measure of the drug's engagement with its target. The accurate quantification of 2-HG via validated LC-MS/MS protocols is therefore not merely an experimental endpoint but a critical tool in the clinical development and monitoring of mIDH1 inhibitors. It provides incontrovertible evidence of the drug's mechanism of action and serves as a vital biomarker for predicting and confirming patient response.
References
-
Okoye-Okafor, U. C., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. Nature Chemical Biology. Available at: [Link]
-
Fan, B., et al. (2018). Clinical pharmacokinetics/pharmacodynamics (PK/PD) of ivosidenib in patients with IDH1-mutant advanced hematologic malignancies from a phase 1 study. ASCO Publications. Available at: [Link]
-
Agios Pharmaceuticals. (2019). Agios Reports Updated Data from Phase 1 Study of Ivosidenib in Combination with Azacitidine Demonstrating Deep and Durable Responses in Newly Diagnosed IDH1 Mutant Acute Myeloid Leukemia (AML) Patients. Agios Investor Relations. Available at: [Link]
-
Chen, Y., et al. (2022). Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers in Pharmacology. Available at: [Link]
-
National Cancer Institute. (2022). “Oncometabolite” Neutralizes Immune Cells Near Tumors. National Cancer Institute. Available at: [Link]
-
Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. Lenus.ie. Available at: [Link]
-
Sikorski, K., et al. (2020). The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. ResearchGate. Available at: [Link]
-
Oldham, W. M., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]
-
Fan, B., et al. (2020). Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Hvinden, I. C., et al. (2021). Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations. Cell Reports Medicine. Available at: [Link]
-
Okoye-Okafor, U. C., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. PMC - NIH. Available at: [Link]
-
Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Agilent. Available at: [Link]
-
Goldberg, F. M., et al. (2023). Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia. Current Treatment Options in Oncology. Available at: [Link]
-
Martelli, M. P., et al. (2020). Enasidenib and ivosidenib in AML. Minerva Medica. Available at: [Link]
-
Ni, Y., et al. (2023). The roles of IDH1 in tumor metabolism and immunity. Future Oncology. Available at: [Link]
-
bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Available at: [Link]
-
Croden, J., et al. (2022). Interim Results of the Phase II Study Investigating CPX-351 in Combination with Ivosidenib for Patients with IDH1-Mutated Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome. Blood. Available at: [Link]
-
Ni, Y., et al. (2023). The Roles of IDH1 in Tumor Metabolism and Immunity. ResearchGate. Available at: [Link]
-
Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC–MS/MS using a surrogate analyte approach. ResearchGate. Available at: [Link]
-
Yin, F., et al. (2020). Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis. Available at: [Link]
-
Murthy, R. (2023). Results from AGILE: ivosidenib-azacitidine vs azacitidine-placebo in patients with IDH1m AML. VJHemOnc. Available at: [Link]
-
D'Alright, G. C., et al. (2021). Mutant IDH in Gliomas: Role in Cancer and Treatment Options. Cells. Available at: [Link]
Sources
- 1. Metabolic adaptations in cancers expressing isocitrate dehydrogenase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of IDH1 in tumor metabolism and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enasidenib and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Interim Results of the Phase II Study Investigating CPX-351 in Combination with Ivosidenib for Patients with IDH1-Mutated Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome [ash.confex.com]
- 5. “Oncometabolite” Neutralizes Immune Cells Near IDH-Mutant Tumors - NCI [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [lenus.ie]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. biorxiv.org [biorxiv.org]
Targeting Epigenetic Plasticity: A Technical Guide to GSK321-Mediated IDH1 Inhibition
Executive Summary
GSK321 is a highly potent, allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1).[1] Unlike ATP-competitive inhibitors, GSK321 functions by locking the enzyme in a catalytically inactive, open conformation. This guide details the compound's utility in reversing the "oncometabolic" state of acute myeloid leukemia (AML) and glioma cells. By suppressing the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), GSK321 restores the function of
Part 1: Mechanistic Foundation
The Oncometabolic Blockade
The therapeutic value of GSK321 lies in its ability to disrupt the neomorphic activity of IDH1 mutations (specifically R132H, R132C, and R132G).
-
Wild-Type Function: Normal IDH1 converts isocitrate to
-ketoglutarate ( -KG), producing NADPH. -
Neomorphic Mutation: The R132 mutation alters the active site, allowing the enzyme to reduce
-KG into (R)-2-hydroxyglutarate (2-HG) while consuming NADPH. -
Epigenetic Consequences: 2-HG is a structural analog of
-KG.[2] It acts as a competitive inhibitor for -KG-dependent dioxygenases, most notably:-
TET Family (TET1/2): Responsible for DNA demethylation (5mC
5hmC).[3] -
JmjC Domain Histone Demethylases (KDMs): Regulate chromatin accessibility (e.g., H3K9, H3K27 demethylation).
-
GSK321 Mode of Action: GSK321 binds to an allosteric pocket present only when the enzyme is in an open, cofactor-bound conformation.[1] This binding prevents the conformational closure required for catalysis, effectively "freezing" the enzyme and halting 2-HG production without directly competing with the substrate.
Visualization: The Epigenetic Reactivation Cascade
The following diagram illustrates the pathway from IDH1 inhibition to the restoration of cellular differentiation.
Caption: Mechanistic cascade showing GSK321-mediated blockade of 2-HG production and subsequent rescue of TET/KDM activity.
Part 2: Experimental Protocols
Protocol A: Validation of Target Engagement (2-HG Suppression)
Objective: Quantify the reduction of intracellular 2-HG levels to verify IDH1 inhibition. Standard: LC-MS/MS is the gold standard for specificity; enzymatic assays are less reliable due to potential interference.
-
Cell Seeding: Seed IDH1-mutant AML cells (e.g., THP-1 with knock-in or primary patient blasts) at
cells/mL. -
Treatment:
-
Experimental: GSK321 (Titration: 10 nM – 10
M). -
Control: DMSO (Vehicle).
-
Duration: 48–72 hours (metabolic turnover is rapid).
-
-
Extraction:
-
Pellet
cells (300 x g, 5 min). -
Resuspend in 80% cold methanol (-80°C) containing internal standard (d5-2-HG).
-
Vortex vigorously and incubate at -80°C for 20 min to precipitate proteins.
-
Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.
-
-
Analysis: Analyze via LC-MS/MS (SRM mode) monitoring the transition for 2-HG (m/z 147
129). -
Validation Criteria: A functional IC50 for GSK321 should be in the range of 3–10 nM for 2-HG reduction in cellular assays.
Protocol B: Epigenetic Remodeling & Differentiation Assay
Objective: Assess the functional consequence of GSK321 treatment on chromatin state and cellular phenotype.
-
Long-term Culture: Epigenetic remodeling is slow. Treat cells for 7–14 days .
-
Note: Replenish media and GSK321 every 3 days to maintain stable drug levels.
-
-
Flow Cytometry (Differentiation):
-
Harvest cells at Day 7 and Day 14.
-
Stain for myeloid differentiation markers: CD11b (Mac-1), CD14 , and CD15 .
-
Expectation: A shift from CD34+ (stem-like) to CD11b+/CD14+ (differentiated).
-
-
Methylation Analysis (RRBS/EPIC Array):
-
Extract gDNA using a kit compatible with bisulfite conversion.
-
Perform Reduced Representation Bisulfite Sequencing (RRBS).
-
Bioinformatics:[4] Focus on promoter CpG islands. Successful treatment will show a global decrease in methylation (hypomethylation) compared to DMSO control.
-
Part 3: Comparative Pharmacology
GSK321 is primarily a chemical probe.[5][6][7][8] For in vivo studies or clinical context, it is often compared to GSK864 or the clinical drug Ivosidenib (AG-120).
| Feature | GSK321 | GSK864 | Ivosidenib (AG-120) |
| Primary Use | In vitro Chemical Probe | In vivo Tool Compound | Clinical Therapeutic |
| Binding Site | Allosteric (Open conf.)[1] | Allosteric (Open conf.)[1] | Allosteric (Dimer interface) |
| Cellular IC50 (2-HG) | 4.6 nM | ~10–30 nM | ~10–20 nM |
| Solubility/PK | Low (Poor bioavailability) | Optimized for PK | Highly Optimized |
| Selectivity | High (Mutant > WT) | High (Mutant > WT) | High (Mutant > WT) |
| Key Reference | Okoye-Okafor et al. (2015) | Okoye-Okafor et al. (2015) | Popiciu et al. (2020) |
Part 4: Experimental Workflow Visualization
The following diagram outlines the standard workflow for validating GSK321 efficacy in a research setting.
Caption: Parallel experimental workflow for validating metabolic and epigenetic responses to GSK321.
References
-
Okoye-Okafor, U. C., et al. (2015).[9] "New IDH1 mutant inhibitors for treatment of acute myeloid leukemia."[1][9][10][11][12] Science.
-
Xu, W., et al. (2011). "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[2] Cancer Cell.
-
Popiciu, H. I., et al. (2020). "Ivosidenib: The First-in-Class IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia."[13] Journal of Clinical Medicine.
-
Sasaki, M., et al. (2012). "IDH1(R132H) mutation increases murine haematopoietic progenitors and alters epigenetics." Nature.
Sources
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Reprogramming for Targeting IDH-Mutant Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetics in a Spectrum of Myeloid Diseases and Its Exploitation for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New IDH1 mutant inhibitors for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
A Technical Guide to Interrogating the Myeloid Differentiation Block: The Role of the Mutant IDH1 Inhibitor, GSK321
Executive Summary
The arrest of cellular maturation, or differentiation block, is a hallmark of Acute Myeloid Leukemia (AML), particularly in cases harboring mutations in the Isocitrate Dehydrogenase 1 (IDH1) gene. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits epigenetic regulators, silences key genes, and halts myeloid development. GSK321 is a potent and selective small molecule inhibitor of mutant IDH1.[1][2] This guide provides a comprehensive technical framework for researchers to investigate and validate the hypothesis that GSK321 can overcome the 2-HG-induced myeloid differentiation block. We will detail the underlying mechanism, provide validated experimental workflows, and present robust protocols for assessing cellular differentiation, thereby equipping scientists with the tools to explore this promising therapeutic strategy.
The Molecular Nexus: Mutant IDH1, 2-HG, and the Epigenetic Blockade
In normal hematopoiesis, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific hotspot mutations (e.g., R132H, R132C) confer a new enzymatic function, causing the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2]
This accumulation of 2-HG is the central pathogenic event. 2-HG structurally mimics α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases. The subsequent disruption of normal DNA and histone methylation patterns leads to a state of widespread hypermethylation.[3] This epigenetic dysregulation silences genes crucial for myeloid differentiation, effectively locking hematopoietic progenitors in an immature, proliferative state.
GSK321 intervenes at the apex of this cascade. It selectively binds to the mutant IDH1 enzyme, blocking its neomorphic activity.[4][5] This action depletes intracellular 2-HG levels, which in turn relieves the inhibition of TET enzymes and other dioxygenases. The resulting genome-wide DNA hypomethylation helps restore the expression of pro-differentiative genes, allowing the leukemic cells to resume their maturation trajectory toward a granulocytic fate.[3][6][7]
Caption: Mechanism of GSK321 in overcoming the IDH1-mutant differentiation block.
A Framework for Preclinical Investigation
To empirically validate the pro-differentiative effects of GSK321, a multi-assay approach is required. The following workflow provides a robust system for moving from cell culture to definitive data analysis.
Caption: A multi-modal workflow for assessing GSK321-induced myeloid differentiation.
Recommended Cell Line Models
The choice of cell model is critical. Experiments should include a positive model (IDH1-mutant) and a negative control (IDH1-wildtype) to demonstrate the on-target effect of GSK321.
| Cell Line | Type | Key Characteristics | Rationale |
| TF-1 R132H | Human Erythroleukemia | Engineered to express IDH1-R132H mutation. | Direct model to test mutant-IDH1 dependency. |
| Primary AML Cells | Patient-Derived | IDH1-mutant patient samples cultured ex vivo. | Highest clinical relevance.[7] |
| HL-60 | Human Promyelocytic | IDH1-wildtype. Differentiates with ATRA/DMSO. | Negative control for GSK321 specificity.[8] |
| U-937 | Human Histiocytic | IDH1-wildtype. Differentiates with PMA. | Negative control; monocytic lineage. |
Cell Culture and Treatment Protocol
Causality: This protocol establishes a baseline for observing changes solely attributable to GSK321 by including a vehicle control (DMSO) and titrating the compound to identify an optimal concentration.
-
Cell Seeding: Seed AML cells (e.g., TF-1 R132H) at a density of 2 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK321 in DMSO.[6] Perform serial dilutions to create working stocks for a dose-response curve (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment: Add the diluted GSK321 or an equivalent volume of DMSO (vehicle control, typically ≤0.1% final volume) to the cell cultures.
-
Incubation: Culture the cells for 6 to 10 days, monitoring cell viability and morphology periodically. Replenish media with fresh compound every 2-3 days.
-
Harvesting: After the incubation period, harvest cells by centrifugation for downstream analysis.
Validating Differentiation: Key Experimental Protocols
Differentiation is a multi-faceted process. Therefore, validating it requires assessing changes in cell morphology, surface protein expression, and physiological function.
Morphological Assessment: Wright-Giemsa Staining
Causality: This classic cytological stain allows for the direct visualization of nuclear and cytoplasmic changes that define granulocytic maturation, such as nuclear segmentation and a decreased nuclear-to-cytoplasmic ratio.[9][10]
Protocol:
-
Smear Preparation: Prepare cell smears by centrifuging 1 x 10⁵ cells onto a glass slide using a cytocentrifuge (e.g., Cytospin) or by manual smear technique. Air dry completely.
-
Fixation: Fix the smear by immersing the slide in absolute methanol for 1-2 minutes.
-
Staining: Immerse the fixed slide in freshly prepared Wright-Giemsa stain solution for 5-10 minutes.
-
Buffering: Transfer the slide to a phosphate buffer solution (pH 6.8) for 10-15 minutes to allow the stain to differentiate.
-
Rinse & Dry: Gently rinse the slide with deionized water and allow it to air dry in an upright position.
-
Microscopy: Examine the slide under a light microscope at 40x and 100x (oil immersion) magnification. Acquire images of representative fields.
-
Analysis: Qualitatively assess changes. Look for a transition from large, round blast-like nuclei to smaller, indented, and multi-lobed (segmented) nuclei characteristic of mature neutrophils.
Immunophenotypic Analysis by Flow Cytometry
Causality: Flow cytometry provides a quantitative measure of differentiation by detecting changes in the expression of cell surface markers. CD11b and CD14 are well-established markers of myeloid maturation.[8][11]
Recommended Antibody Panel:
| Marker | Fluorochrome | Cell Population | Expected Change with Differentiation |
| CD45 | PerCP-Cy5.5 | Pan-Leukocyte | Gating marker; stable expression. |
| CD34 | PE | Stem/Progenitor | Expression should decrease. |
| CD11b | FITC | Granulocytes/Monocytes | Expression should significantly increase. |
| CD14 | APC | Monocytes | Expression may increase (monocytic) or remain low (granulocytic). |
| Viability Dye | e.g., 7-AAD | Dead Cells | Exclude non-viable cells from analysis. |
Protocol:
-
Cell Preparation: Harvest ~5 x 10⁵ cells per condition. Wash once with cold FACS buffer (PBS + 2% FBS).
-
Fc Block (Optional but Recommended): Resuspend cells in 100 µL of FACS buffer containing an Fc receptor blocking antibody to prevent non-specific binding. Incubate for 10 minutes on ice.
-
Antibody Staining: Add the pre-titrated antibody cocktail to the cells. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer and add the viability dye (e.g., 7-AAD) 5-10 minutes before analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 20,000 events in the live-cell gate.
-
Analysis: Gate on live, single cells based on forward/side scatter and viability dye exclusion. Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) of CD11b in the GSK321-treated population versus the DMSO control.
Functional Maturation Assay: NBT Reduction
Causality: This assay confirms that the morphologically and phenotypically differentiated cells are also functionally mature. Mature neutrophils exhibit a respiratory burst upon stimulation, producing reactive oxygen species (ROS) that reduce the soluble yellow Nitroblue Tetrazolium (NBT) dye into an insoluble dark-blue formazan precipitate.[12][13]
Protocol:
-
Cell Preparation: Resuspend 1 x 10⁶ cells in 100 µL of PBS.
-
Reagent Preparation: Prepare a 1 mg/mL solution of NBT in PBS and a 200 ng/mL solution of Phorbol 12-myristate 13-acetate (PMA) in PBS.
-
Stimulation & Staining: To each cell suspension, add 100 µL of the NBT solution and 10 µL of the PMA solution (to stimulate the respiratory burst). For an unstimulated control, add 10 µL of PBS instead of PMA.
-
Incubation: Incubate the tubes at 37°C for 30 minutes.
-
Cytocentrifugation: Prepare cytospin smears of the cells as described in the Wright-Giemsa protocol.
-
Counterstaining: Briefly counterstain with Safranin for 30 seconds, rinse, and dry.
-
Microscopy: Under a light microscope, count at least 200 cells. Score the percentage of cells containing intracellular dark-blue formazan deposits (NBT-positive).
Data Interpretation and Expected Outcomes
A successful experiment will demonstrate a clear, dose-dependent induction of differentiation in IDH1-mutant cells treated with GSK321, with minimal effect on IDH1-wildtype cells.
| Assay | DMSO Control (IDH1-mutant) | GSK321-Treated (IDH1-mutant) | Expected Outcome Rationale |
| Morphology | Predominantly large, undifferentiated blasts with round nuclei. | Increased population of cells with indented or segmented nuclei. | Visual confirmation of maturation along the granulocytic lineage.[7] |
| Flow Cytometry | Low % of CD11b+ cells. | High % of CD11b+ cells; increased CD11b MFI. | Quantitative evidence of myeloid surface marker upregulation. |
| NBT Assay | < 5% NBT-positive cells. | > 30-50% NBT-positive cells. | Proof of acquired functional capacity (respiratory burst). |
Conclusion
GSK321 represents a targeted therapeutic strategy that directly addresses the molecular pathology of IDH1-mutant AML. By inhibiting the production of the oncometabolite 2-HG, it restores the normal epigenetic landscape and relieves the myeloid differentiation block.[2][6] The experimental framework detailed in this guide provides a robust, multi-modal approach for researchers to validate this mechanism in vitro. By combining morphological, immunophenotypic, and functional assays, scientists can generate high-confidence data on the pro-differentiative efficacy of GSK321, contributing to the development of novel, targeted therapies for this challenging malignancy.
References
-
GSK321 leads to genome-wide DNA cytosine hypomethylation in IDH1 mutant AML cells. ResearchGate. [Link]
-
The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors. National Institutes of Health (PMC). [Link]
-
Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. National Institutes of Health. [Link]
-
Michael MCCABE | GlaxoSmithKline, London | GSK | Oncology R&D | Research profile. ResearchGate. [Link]
-
Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. National Institutes of Health (PMC). [Link]
-
The Use of the Nitroblue Tetrazolium Test in Blood Granulocytes for Discriminating Bacterial and Non-Bacterial Neutrophilic Dermatitis. National Institutes of Health. [Link]
-
How to do a Wright-Giemsa Stain. Hardy Diagnostics. [Link]
-
Differentiation and Characterization of Myeloid Cells. National Institutes of Health (PMC). [Link]
-
Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes. PubMed. [Link]
-
The cytocentrifuge NBT test. National Institutes of Health (PMC). [Link]
-
GSK200200 - LSD1. Victorian Cancer Trials Link. [Link]
-
EML Erythroid and Neutrophil Differentiation Protocols. Protocolsonline. [Link]
-
A Guide to Myeloid Cell Markers. Biocompare. [Link]
-
Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers. [Link]
-
Identification of key regulatory pathways of myeloid differentiation using an mESC-based karyotypically normal cell model. PubMed Central. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Identification of key regulatory pathways of myeloid differentiation using an mESC-based karyotypically normal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 12. The Use of the Nitroblue Tetrazolium Test in Blood Granulocytes for Discriminating Bacterial and Non-Bacterial Neutrophilic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cytocentrifuge NBT test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of D-2-Hydroxyglutarate (2-HG) Levels Following GSK321 Treatment
Application Note & Technical Guide
Executive Summary & Scientific Rationale
The accumulation of the oncometabolite (R)-2-hydroxyglutarate (D-2-HG) is the pathognomonic signature of neomorphic mutations in Isocitrate Dehydrogenase 1 (IDH1), specifically at residues R132H, R132C, and R132G. GSK321 is a potent, allosteric inhibitor of mutant IDH1 that locks the enzyme in a non-catalytic conformation, thereby arresting the conversion of
Accurately measuring GSK321 efficacy requires distinguishing the oncometabolite D-2-HG from its enantiomer L-2-HG , which accumulates non-specifically under hypoxia or acidosis.[1] Standard enzymatic assays often fail to distinguish these isomers, and non-chiral LC-MS methods without derivatization cannot separate them.
This guide provides two validated protocols:
-
High-Resolution LC-MS/MS with DATAN Derivatization (Gold Standard): For precise enantiomer separation and absolute quantification.
-
Enzymatic Dehydrogenase Assay (High Throughput): For rapid screening of total D-2-HG reduction.
Mechanism of Action & Signaling Pathway
Understanding the target engagement is critical for experimental design. GSK321 does not compete with the cofactor (NADPH); it binds to an allosteric pocket, preventing the conformational change required for catalysis.
Figure 1: IDH1 Mutation and GSK321 Inhibition Pathway[2]
Caption: GSK321 allosterically inhibits mutant IDH1, preventing the reduction of α-KG to the oncometabolite D-2-HG.
Experimental Design: Cell Culture & Treatment
Before quantification, proper sample generation is required. 2-HG has a slow turnover rate; therefore, short treatment windows (<12h) may yield false negatives.
-
Cell Lines:
-
Positive Control: HT-1080 (Endogenous IDH1 R132C), THP-1 (AML model).
-
Negative Control: IDH1-WT lines (e.g., U87-MG parental).
-
-
Dosing Strategy:
-
Dose Range: 0.1 nM to 10
M (GSK321 Cellular IC50 85 nM in HT-1080). -
Duration: Minimum 48–72 hours. Intracellular 2-HG pools take time to deplete.
-
-
Replicates: Minimum
biological replicates per concentration.
Protocol A: LC-MS/MS with DATAN Derivatization (Gold Standard)
This method uses Diacetyl-L-tartaric anhydride (DATAN) to derivatize 2-HG.[1][2][3] This creates diastereomers from the D- and L-enantiomers, allowing them to be separated on a standard achiral C18 column.
Reagents Required
-
Internal Standard (IS): D-2-Hydroxyglutarate-d3 (disodium salt).
-
Derivatization Agent: Diacetyl-L-tartaric anhydride (DATAN) (50 mg/mL in Dichloromethane/Acetic Acid 4:1).
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
LC Mobile Phases:
-
A: Water + 2mM Ammonium Formate (pH 3.5).
-
B: Acetonitrile (ACN).[1]
-
Step-by-Step Workflow
Step 1: Metabolite Extraction
-
Aspirate media from cells (6-well plate,
cells). -
Wash 1x with ice-cold PBS.
-
Add 1 mL of -80°C 80% MeOH containing 1
M Internal Standard (2-HG-d3). -
Scrape cells and transfer to 1.5 mL tube.
-
Vortex vigorously (1 min) and freeze-thaw 3x (Liquid N2 / 37°C bath) to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 min at 4°C.
-
Transfer supernatant to a new glass vial. Save the pellet for protein normalization (BCA Assay).
-
Evaporate supernatant to dryness using a SpeedVac or N2 stream.
Step 2: DATAN Derivatization
-
Redissolve dried residue in 50
L water. -
Add 100
L of DATAN solution (50 mg/mL in DCM:Acetic Acid). -
Cap and incubate at 75°C for 30 minutes . Critical: This step forms the diastereomers.
-
Cool to room temperature.
-
Evaporate to dryness under N2 stream.
-
Reconstitute in 100
L Water/ACN (90:10).
Step 3: LC-MS/MS Acquisition
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8
m) or equivalent. -
Flow Rate: 0.3 mL/min.
-
Gradient: 0-2 min (1% B), 2-10 min (1% to 60% B).
-
Mass Spec (Triple Quad): Negative Electrospray Ionization (ESI-).[1]
-
MRM Transitions:
-
2-HG-DATAN:
(Quantifier)[1] -
2-HG-d3-DATAN:
(IS)
-
-
Figure 2: LC-MS/MS Workflow
Caption: Extraction and DATAN derivatization workflow for enantioselective 2-HG quantification.[1]
Protocol B: Enzymatic Assay (High Throughput Screening)
This method is suitable for screening large libraries but is less specific than LC-MS. It relies on the enzyme D-2-Hydroxyglutarate Dehydrogenase (D-2-HGDH) .[1][4][5]
Principle
The generated NADH reduces a probe (e.g., WST-1 or Resazurin) via an electron coupler (Diaphorase), producing a colorimetric or fluorescent signal proportional to D-2-HG.Reagents
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Enzyme Mix: Recombinant D-2-HGDH + Diaphorase.
-
Substrate: NAD+.[4]
-
Detection Probe: Resazurin (Fluorescence: Ex 530nm / Em 590nm).
Workflow
-
Sample Prep: Lyse cells in assay buffer; centrifuge to clear debris.
-
De-proteinization: (Optional but recommended) Filter lysates through 10kDa spin columns to remove endogenous enzymes that consume NADH.
-
Reaction Setup (96-well Black Plate):
-
Sample: 50
L lysate. -
Reaction Mix: 50
L containing Buffer, NAD+, D-2-HGDH, Diaphorase, Resazurin.
-
-
Incubation: 60 minutes at 37°C in the dark.
-
Measurement: Read Fluorescence (Ex 530 / Em 590).
Data Analysis & Interpretation
Normalization
Raw 2-HG values must be normalized to account for GSK321's anti-proliferative effects.
Comparison of Methods
| Feature | LC-MS/MS (DATAN) | Enzymatic Assay |
| Specificity | High (Distinguishes D vs L) | Moderate (D-specific, but matrix interference possible) |
| Sensitivity | High (nM range) | Moderate ( |
| Throughput | Low/Medium | High |
| Cost | High (Equipment) | Low |
| Use Case | Validation, PK/PD, Clinical | Primary Screening |
Troubleshooting & Pitfalls
-
L-2-HG Contamination: If using non-chiral methods, hypoxic cells will produce L-2-HG, which mimics D-2-HG. Solution: Use the DATAN LC-MS method for confirmation.[1]
-
Incomplete Derivatization: If the DATAN reaction is not heated to 75°C or lacks acetic acid, the diastereomer formation is inefficient.
-
Matrix Effects: High salt in lysis buffers can suppress MS ionization. Solution: Use volatile buffers (Ammonium Formate) and clean extraction (MeOH).
References
-
Mechanism of GSK321: Okoye-Okafor, U. C., et al. (2015). "Hybrid Isocitrate Dehydrogenase 1 Inhibitors." Nature Chemical Biology. Link
-
DATAN Derivatization Method: Struys, E. A., et al. (2004). "Liquid chromatography–tandem mass spectrometry analysis of 2-hydroxyglutarate enantiomers in body fluids." Clinical Chemistry. Link
-
GSK321 Characterization: "GSK321 Chemical Structure and Biological Activity." MedChemExpress. Link
-
Enzymatic Assay Principle: Balss, J., et al. (2012). "Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate." Acta Neuropathologica. Link
-
Clinical Relevance: DiNardo, C. D., et al. (2013). "Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia." Blood. Link
Sources
- 1. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Western blot protocol for histone methylation after GSK321
Topic: A Validated Western Blot Protocol for Monitoring Histone H3K27 Trimethylation Following Treatment with the EZH2 Inhibitor GSK126
Audience: Researchers, scientists, and drug development professionals.
Abstract
Histone methylation is a critical epigenetic modification that governs gene expression and chromatin architecture. The trimethylation of histone H3 at lysine 27 (H3K27me3), a mark predominantly associated with transcriptional repression, is catalyzed by the methyltransferase EZH2, the core enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1][2] Pharmacological inhibition of EZH2 presents a key strategy for the therapeutic reactivation of tumor suppressor genes. GSK126 is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[3] Its application in research and clinical studies necessitates robust methods to verify its on-target effect, namely the global reduction of H3K27me3. This guide provides an in-depth, validated protocol for performing Western blot analysis to accurately quantify changes in H3K27me3 levels in cultured cells following treatment with GSK126. We delve into the critical principles of histone extraction, antibody validation, and data normalization, offering a self-validating workflow to ensure data integrity and reproducibility.
Note on Compound Specificity: This protocol uses GSK126 as a representative EZH2 inhibitor due to its well-characterized mechanism of action on histone methylation. The principles and methods described herein are broadly applicable to other EZH2 inhibitors (e.g., Tazemetostat, GSK343) and can be adapted to study various other histone modifications with the appropriate, validated antibodies.
PART 1: Scientific Background and Core Principles
The EZH2-H3K27me3 Epigenetic Axis
EZH2 is a histone methyltransferase that specifically catalyzes the transfer of methyl groups to lysine 27 on histone H3.[1][4] As part of the PRC2 complex, EZH2-mediated trimethylation of H3K27 is a hallmark of facultative heterochromatin, leading to chromatin compaction and the silencing of target genes.[2] Dysregulation of EZH2 activity is implicated in numerous cancers, making it a prime therapeutic target.[5][6] The inhibitor GSK126 binds to the EZH2 active site, preventing the methylation of H3K27 and leading to a subsequent decrease in global H3K27me3 levels, which can be robustly detected by Western blot.[3][7]
Caption: A comprehensive workflow for Western blot analysis of histone methylation.
Self-Validating Experimental Controls
| Control Type | Purpose | Implementation | Expected Outcome |
| Vehicle Control | To establish the baseline level of H3K27me3. | Treat cells with the same concentration of DMSO used to dissolve GSK126 for the same duration. | A strong band for H3K27me3 should be present. |
| Positive Inhibitor Control | To confirm the biological activity of the inhibitor and the responsiveness of the assay. | Treat cells with a known effective concentration of GSK126 (e.g., 1-5 µM) for a sufficient duration (e.g., 48-96 hours). | A significant reduction in the H3K27me3 band intensity compared to the vehicle control. |
| Loading Control | To normalize for differences in protein loading between lanes. | Probe a duplicate blot or strip and re-probe the same blot with an antibody against a total core histone (e.g., pan-Histone H3). [8] | Band intensity for Total H3 should be consistent across all lanes. |
| Transfer Efficiency Control | To verify that proteins have successfully transferred from the gel to the membrane. | After transfer, stain the membrane with Ponceau S solution. [9] | Protein bands should be visible on the membrane. The low molecular weight ladder bands should be sharp. |
PART 3: Detailed Experimental Protocols
Protocol 1: Cell Culture and GSK126 Treatment
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of GSK126 (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: The following day, treat the cells with the desired concentrations of GSK126. Include a vehicle-only control (DMSO). A typical dose-response experiment might include 0.1, 0.5, 1, and 5 µM.
-
Incubation: Incubate the cells for a period sufficient to observe a decrease in histone methylation. Due to the stability of the H3K27me3 mark, this often requires multiple cell cycles. An incubation time of 48 to 96 hours is recommended. [7]5. Cell Harvest:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold PBS containing protease inhibitors (e.g., cOmplete™, Mini Protease Inhibitor Cocktail).
-
Transfer to a microcentrifuge tube and pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant. The cell pellet can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.
-
Protocol 2: Simplified Acid Extraction of Histones
This protocol is adapted from several established methods. [10]
-
Cell Lysis: Resuspend the cell pellet from a 10 cm plate (approx. 40-50 µL packed cell volume) in 400 µL of ice-cold Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, plus protease inhibitors).
-
Incubation: Rotate the tube at 4°C for 30 minutes to allow cells to swell.
-
Nuclei Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant (cytoplasmic fraction).
-
Acid Extraction: Resuspend the nuclear pellet in 150 µL of 0.4 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).
-
Incubation: Incubate on a rotator at 4°C for at least 4 hours (or overnight) to extract histones.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the histone proteins. Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Neutralization: Neutralize the acid by adding 1/4 volume (37.5 µL) of 1.5 M Tris-HCl, pH 8.8. Verify the pH is near neutral.
Protocol 3: Protein Quantification, SDS-PAGE, and Transfer
-
Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay. Use the neutralization buffer as a blank.
-
Sample Preparation: For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder that resolves low molecular weight proteins. Run the gel until the dye front is near the bottom.
-
Transfer:
-
Equilibrate the gel in transfer buffer (Tris/Glycine with 20% methanol).
-
Activate a 0.2 µm PVDF membrane in methanol for 15 seconds, then rinse in deionized water and soak in transfer buffer.
-
Assemble the transfer stack and perform a semi-dry or wet transfer. For wet transfer, a common condition is 100V for 60 minutes, but this must be optimized to prevent blowout of small histones. [11]5. Verification: After transfer, briefly rinse the membrane in TBST and stain with Ponceau S to visualize protein bands and confirm successful, even transfer. Destain with TBST.
-
Protocol 4: Immunoblotting
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. [12]2. Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Anti-H3K27me3: Incubate one membrane with this antibody.
-
Anti-pan-Histone H3: Incubate a second, identically loaded membrane (or the same membrane after stripping) with this antibody for loading control.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membranes with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membranes three times for 10 minutes each with TBST.
-
Detection: Incubate the membranes with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the signal using a digital imager or X-ray film.
PART 4: Data Analysis and Interpretation
-
Image Acquisition: Capture images ensuring that the signal is not saturated (no black pixels within the band).
-
Densitometry: Use image analysis software (e.g., ImageJ/Fiji) to measure the integrated density of each band. [8]3. Normalization: For each sample, calculate the normalized H3K27me3 signal by dividing the integrated density of the H3K27me3 band by the integrated density of its corresponding Total H3 band.
-
Normalized Signal = (H3K27me3 Band Intensity) / (Total H3 Band Intensity)
-
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control. A bar graph with error bars representing the standard deviation from biological replicates is an effective way to visualize the data.
Representative Data Table
| Treatment | H3K27me3 Intensity | Total H3 Intensity | Normalized H3K27me3 (H3K27me3/Total H3) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,000 | 14,500 | 1.03 | 1.00 |
| GSK126 (1 µM) | 6,500 | 14,800 | 0.44 | 0.43 |
| GSK126 (5 µM) | 2,800 | 14,600 | 0.19 | 0.18 |
PART 5: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Inefficient histone extraction.- Poor protein transfer (blowout).- Inactive antibody or incorrect dilution. | - Confirm extraction with Ponceau S stain of the gel post-transfer.- Use a 0.2 µm PVDF membrane. Reduce transfer time/voltage.<[11]br>- Use a fresh aliquot of antibody and optimize dilution. |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time to 1.5-2 hours or switch blocking agent (e.g., milk to BSA).<[9]br>- Reduce the concentration of primary and/or secondary antibodies.<[13]br>- Increase the number and duration of TBST washes. |
| Non-Specific Bands | - Antibody cross-reactivity.- Protein degradation. | - Use a highly specific, validated monoclonal antibody.<[14][15]br>- Ensure protease inhibitors are fresh and used at all steps from harvest to lysis. |
| Uneven Loading (Total H3) | - Inaccurate protein quantification.- Pipetting errors during loading. | - Re-quantify protein extracts carefully. Ensure buffer compatibility with the assay.- Use high-quality pipette tips and load gels carefully. |
References
- Protocol for histone acid extraction for Western blot. (2005). Protocol Online.
- Histone western blot protocol. Abcam.
- Gräff, J., & Tsai, L. H. (2013). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. Methods in molecular biology (Clifton, N.J.), 1017, 237–251.
- Validation of Histone Modification Antibodies. Cell Signaling Technology.
- Analytical Techniques for Histone PTMs.
- Validation of Commercial Histone Modification Antibodies to be Used for ChIP. (2008). UCSC Genome Browser.
- western for methyl
- Extraction, purification and analysis of histones. (2007).
- Western Blot (WB) Protocol. EpigenTek.
- Histone Modific
- Egelhofer, T. A., et al. (2011). An assessment of histone-modification antibody quality. Nature structural & molecular biology, 18(1), 91–93.
- Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol.
- Simplified acid Histone extraction. Unknown Source.
- Specificity Analysis of Antibodies That Recognize Histone Posttranslational Modific
- Histone modific
- Are histone modifications difficult to detect on Western Blot? (2024). Reddit.
- I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. (2012).
- Why are my western blots not consistent? (2015).
- Western Blot Troubleshooting Guide. TotalLab.
- EZH2 inhibition reduces global H3K27me3 levels, however standard ChIP-seq methods do not reveal the reduction.
- Western Blot Troubleshooting. Thermo Fisher Scientific.
- Li, Y., et al. (2021). EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma. Frontiers in Cell and Developmental Biology, 9, 730092.
- GSK 126. Tocris Bioscience.
- Zeng, L., et al. (2016). The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A. Cancer Chemotherapy and Pharmacology, 77(4), 757–765.
- The function of histone methylation and acetylation regulators in GBM pathophysiology. (2020). Oncotarget, 11(36), 3346–3361.
- Cha, T. L., et al. (2015). GSK3β inactivation promotes the oncogenic functions of EZH2 and enhances methylation of H3K27 in human breast cancers. Molecular cancer, 14, 129.
- Chang, Y. C., & Hung, M. C. (2012).
Sources
- 1. GSK3β inactivation promotes the oncogenic functions of EZH2 and enhances methylation of H3K27 in human breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 4. The function of histone methylation and acetylation regulators in GBM pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. mdanderson.org [mdanderson.org]
- 11. researchgate.net [researchgate.net]
- 12. Histone western blot protocol | Abcam [abcam.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genome.ucsc.edu [genome.ucsc.edu]
Application Note: Generation and Validation of a GSK321-Resistant Cancer Cell Line
Abstract
Acquired resistance to targeted therapies is a primary obstacle in oncology. The generation of drug-resistant cell lines is an indispensable in vitro tool for elucidating the molecular mechanisms of this resistance, identifying novel biomarkers, and evaluating next-generation therapeutic strategies. This guide provides a comprehensive, field-proven framework for establishing a cancer cell line with acquired resistance to GSK321, a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3). The protocols herein detail the systematic dose-escalation method, robust validation of the resistant phenotype, and initial characterization of resistance mechanisms, empowering researchers to build reliable models for advanced cancer research.
Introduction: The Rationale for a GSK321-Resistant Model
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that functions as a critical negative regulator in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][2] Due to its role in controlling cell proliferation, survival, and differentiation, GSK3 has emerged as a significant therapeutic target in various cancers.[3] Small molecule inhibitors targeting GSK3, represented here by the compound GSK321 , are a promising class of anti-cancer agents.
However, as with many targeted therapies, the emergence of acquired resistance can limit their long-term clinical efficacy.[4] Developing cell lines that are resistant to GSK321 allows researchers to proactively investigate how cancer cells adapt to and overcome the selective pressure of GSK3 inhibition. Such models are crucial for:
-
Identifying the genetic and epigenetic alterations that confer resistance.
-
Discovering "bypass" signaling pathways that cells activate to survive.
-
Screening for combination therapies that can prevent or overcome resistance.
This document provides a detailed methodology for generating and validating a GSK321-resistant cell line using a continuous exposure, dose-escalation approach.[5][6]
Section 1: Foundational Concepts & Pre-Experimental Setup
The GSK3 Signaling Axis
GSK3 is a constitutively active kinase in resting cells, where it phosphorylates and primes a multitude of substrates for degradation or inactivation.[7] A key example is its role in the "destruction complex" with Axin and APC, where it phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation.[8] Inhibition of GSK3, therefore, leads to the stabilization and nuclear accumulation of β-catenin, which can modulate the expression of genes involved in cell proliferation.[8] GSK3 inhibitors, like GSK321, typically function as ATP-competitive agents, binding to the kinase domain and preventing substrate phosphorylation.[9]
dot graph "GSK3_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Figure 1: Simplified GSK3 Signaling & Inhibition", fontcolor="#202124", fontsize=14, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Mechanisms of Acquired Kinase Inhibitor Resistance
Understanding potential resistance mechanisms is key to designing validation experiments. Resistance to kinase inhibitors generally falls into several categories[4][10]:
-
On-Target Alterations: Mutations in the GSK3 gene that prevent GSK321 binding or amplification of the GSK3 gene, increasing the total amount of target protein.[10]
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that provide redundant survival and proliferation signals, making the cell indifferent to GSK3 inhibition.[4]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove GSK321 from the cell.
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad resistance to various therapies.[11]
Pre-Experimental Protocol: Cell Line Selection and Baseline IC50 Determination
The success of generating a resistant line begins with rigorous baseline characterization.
Causality Behind Experimental Choices:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to GSK3 inhibition. This sensitivity suggests a dependency on the GSK3 pathway, providing a strong selective pressure for resistance to develop. Pancreatic and ovarian cancer cell lines, for example, have shown dependence on GSK3.[12]
-
Baseline IC50: The half-maximal inhibitory concentration (IC50) is the cornerstone metric.[13] It establishes the starting sensitivity of the parental cell line and serves as the benchmark against which resistance is measured. An accurate baseline IC50 is non-negotiable for quantifying the resistance factor.
Protocol 1: Baseline IC50 Determination for GSK321
-
Cell Seeding: Plate the parental cancer cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution Series: Prepare a 2-fold or 3-fold serial dilution of GSK321 in complete growth medium. A typical range might span from 10 µM down to 1 nM, including a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium and replace it with 100 µL of the GSK321 serial dilutions. Include at least three technical replicates for each concentration.
-
Incubation: Incubate the plates for a period that corresponds to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS (e.g., CellTiter 96 AQueous One), or resazurin-based assay (e.g., alamarBlue).[14]
-
Data Analysis:
-
Normalize the data by setting the average absorbance of the vehicle-only control wells to 100% viability and the absorbance of a "no-cell" blank to 0%.[13]
-
Plot percent viability versus the log of the GSK321 concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[15][16] Software such as GraphPad Prism or online calculators can be used for this purpose.[17]
-
Section 2: Protocol for Generating the GSK321-Resistant Cell Line
The most robust and clinically relevant method for generating resistant cell lines is the continuous exposure, stepwise dose-escalation approach.[5][6] This method mimics the sustained drug pressure experienced by tumors during therapy and allows for the gradual selection of resistant clones.[5]
dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", label="Figure 2: Dose-Escalation Workflow", fontcolor="#202124", fontsize=14, labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Protocol 2: Stepwise Dose Escalation
-
Initiation: Begin culturing the parental cells in medium containing GSK321 at a concentration well below the IC50 (e.g., IC20 or IC30). This initial low concentration is critical to prevent massive cell death and allow for the selection of pre-existing or newly adapted resistant cells.
-
Culture and Monitoring: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a significant reduction in proliferation and an increase in cell death is expected.
-
Stabilization: Continue passaging the cells at the same drug concentration until their growth rate and morphology stabilize and resemble that of the untreated parental line. This phase can take several weeks.
-
Dose Escalation: Once the cell population has recovered, increase the concentration of GSK321 in the culture medium. A 1.5 to 2-fold increase is a standard increment.[18]
-
Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration. The process is a marathon, not a sprint, and can take 6-12 months.[18]
-
Cryopreservation: At each stable dose level, cryopreserve vials of cells. This creates a valuable timeline of resistance development and provides backups in case of contamination.
-
Target Concentration: Continue the escalation until the cells can proliferate robustly in a concentration of GSK321 that is significantly higher than the parental IC50 (e.g., 10-fold to 100-fold). This final cell population is your bulk GSK321-Resistant (GSK321-R) line.
| Parameter | Recommendation | Rationale |
| Starting Concentration | IC20 - IC30 of parental line | Avoids complete culture collapse; allows for selection of tolerant cells. |
| Dose Increase Factor | 1.5x - 2.0x | A manageable increase in selective pressure without inducing excessive cell death. |
| Criteria for Escalation | Proliferation rate and viability return to >80% of the parental line. | Ensures the population is stable and adapted before increasing the stress. |
| Total Duration | 6 - 12 months | A realistic timeframe for the multi-step process of selection and adaptation.[18] |
Table 1: Key Parameters for the Dose-Escalation Protocol.
Section 3: Validation and Characterization of the Resistant Phenotype
Establishing that the new cell line is genuinely resistant is a critical validation step.
Protocol 3: Confirmation of Resistance via IC50 Shift Assay
The most definitive proof of resistance is a significant rightward shift in the dose-response curve.
-
Parallel Culture: Culture both the parental cell line and the newly generated GSK321-R line in their respective standard media (parental in drug-free medium, GSK321-R in its maintenance concentration of GSK321).
-
Assay Setup: Perform the IC50 determination assay as described in Protocol 1 simultaneously for both the parental and GSK321-R cell lines.
-
Analysis: Calculate the IC50 for both cell lines. The Resistance Factor (RF) is calculated as: Resistance Factor (RF) = IC50 (GSK321-R) / IC50 (Parental)
-
Interpretation: A high RF value (typically >10) confirms the successful generation of a resistant cell line.
| Cell Line | Hypothetical IC50 (nM) | Resistance Factor (RF) |
| Parental Line | 50 nM | 1x |
| GSK321-R Line | 2500 nM (2.5 µM) | 50x |
Table 2: Example of a Successful IC50 Shift Indicating Acquired Resistance.
Protocol 4: Assessing the Stability of the Resistant Phenotype
A crucial question is whether the resistance is stable or requires continuous drug pressure.
-
Drug Washout: Culture a flask of GSK321-R cells in drug-free medium for an extended period (e.g., 10-15 passages).
-
Re-challenge: After the drug-free period, re-determine the IC50 of these "washed-out" cells.
-
Interpretation:
-
Stable Resistance: If the IC50 remains high, the resistance is likely due to a stable genetic change (e.g., mutation).
-
Transient Resistance: If the IC50 reverts towards the parental level, the resistance may be due to transient epigenetic changes or the loss of an unstable genetic element.
-
Initial Mechanistic Investigation
Once validated, the real work of understanding the how begins.
dot digraph "Resistance_Mechanisms" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", label="Figure 3: Common Mechanisms of Kinase Inhibitor Resistance", fontcolor="#202124", fontsize=14, labelloc=b]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
-
Western Blot Analysis: Compare the protein levels of GSK3 (both alpha and beta isoforms) in parental versus GSK321-R cells. Overexpression in the resistant line would suggest gene amplification as a potential mechanism.[10]
-
Phospho-Protein Analysis: Using antibodies against phosphorylated (inactive) GSK3 (pSer21/9) and key downstream targets like β-catenin or Tau, assess whether the pathway is reactivated in resistant cells despite the presence of the drug.
-
Sanger Sequencing: Sequence the kinase domain of the GSK3 gene in the GSK321-R line to check for point mutations that could interfere with GSK321 binding.[10]
-
RNA-Seq/Proteomics: For a global, unbiased view, perform RNA sequencing or mass spectrometry-based proteomics to identify upregulated genes or proteins, which could point to novel bypass pathways or drug efflux pumps.[19]
Conclusion
The development of a drug-resistant cell line is a powerful, hypothesis-generating tool. The GSK321-R model established using these protocols provides a robust and reliable system for dissecting the complex biology of therapeutic resistance. By carefully validating the phenotype and systematically investigating the underlying molecular changes, researchers can uncover novel insights that may ultimately lead to more durable and effective cancer therapies.
References
-
Patsnap Synapse. (2024). What are GSK-3 inhibitors and how do they work? Retrieved from [Link]
-
Zhang, Y., et al. (2022). Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. International Journal of Molecular Sciences, 23(15), 8397. Available at: [Link]
-
Wikipedia. (2023). Glycogen synthase kinase 3. Retrieved from [Link]
-
Vjod Interactive. (2025). Targeting GSK-3ß with elraglusib in pancreatic cancer. YouTube. Available at: [Link]
-
McCubrey, J. A., et al. (2021). Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. Cancers, 13(11), 2796. Available at: [Link]
-
MDPI Encyclopedia. (2022). GSK-3 Inhibitor. Retrieved from [Link]
-
McCubrey, J. A., et al. (2014). GSK-3 as potential target for therapeutic intervention in cancer. Oncotarget, 5(10), 2881–2911. Available at: [Link]
-
ResearchGate. (n.d.). Overview of the main signaling pathways in which GSK-3 is involved. Retrieved from [Link]
-
Lee, J. H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4797. Available at: [Link]
-
Lin, Y., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2261–2267. Available at: [Link]
-
Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Retrieved from [Link]
-
Beurel, E., et al. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & Therapeutics, 148, 114–131. Available at: [Link]
-
Musella, M., et al. (2022). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. International Journal of Molecular Sciences, 23(17), 9968. Available at: [Link]
-
Le Tourneau, C., et al. (2009). Dose Escalation Methods in Phase I Cancer Clinical Trials. Journal of the National Cancer Institute, 101(10), 708–720. Available at: [Link]
-
Du, M., et al. (2023). Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. Frontiers in Veterinary Science, 10, 1259560. Available at: [Link]
-
ResearchGate. (2023). How to calculate IC50? Retrieved from [Link]
-
JoVE. (2023). Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells. Retrieved from [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]
-
Bivona, T. G., & Doebele, R. C. (2016). Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. Current Cancer Drug Targets, 16(1), 9–20. Available at: [Link]
-
bioRxiv. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the role of GSK-3 in the signaling pathways of ceramide-induced mitochondrial apoptosis. Retrieved from [Link]
-
Vasan, N., et al. (2019). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 39(10), 5275-5284. Available at: [Link]
-
Mozgunov, P., & Jaki, T. (2020). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. PLoS ONE, 15(7), e0234354. Available at: [Link]
-
Awad, M. M., et al. (2020). Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC. Clinical Cancer Research, 26(11), 2637–2645. Available at: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Retrieved from [Link]
-
Zhang, X., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1283–1293. Available at: [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
-
European Society for Medical Oncology. (2017). Mechanisms of TKI resistance. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Dose escalations methods used in phase I cancer clinical trials... Retrieved from [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751–6752. Available at: [Link]
-
Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
-
Gillet, J. P., et al. (2011). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences, 108(46), 18708–18713. Available at: [Link]
-
Roskoski, R. Jr. (2016). Mechanisms of Drug-Resistance in Kinases. Pharmacological Research, 111, 487–502. Available at: [Link]
-
University Hospitals Bristol NHS Foundation Trust. (2024). MANAGEMENT OF DOSE ESCALATION IN RESEARCH STUDIES AT UHBW. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. selleckchem.com [selleckchem.com]
- 9. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. clyte.tech [clyte.tech]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 19. Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors | bioRxiv [biorxiv.org]
Application Notes and Protocols for Determining the In Vitro Potency of GSK321, a Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibitor
Introduction: Correctly Identifying the Target of GSK321
Effective drug development is predicated on a precise understanding of a compound's mechanism of action, beginning with its molecular target. While the nomenclature of GSK321 may suggest an interaction with Glycogen Synthase Kinase 3 (GSK3), extensive research has definitively identified GSK321 as a potent and selective inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1).[1][2][3][4] This distinction is critical for the design and interpretation of relevant potency assays.
IDH1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] In certain cancers, such as acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma, IDH1 acquires gain-of-function mutations, most commonly at the R132 residue.[4][5] This mutant enzyme aberrantly converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis. GSK321 acts as an allosteric inhibitor of these mutant IDH1 enzymes, blocking the production of 2-HG and thereby representing a targeted therapeutic strategy.[3][5]
These application notes provide detailed protocols for robust in vitro assays designed to quantify the potency of GSK321 against its correct target, mutant IDH1. We will describe both a biochemical assay to determine its direct enzymatic inhibition and a cell-based assay to measure its efficacy in reducing the oncometabolite 2-HG in a relevant cellular context.
The IDH1 Signaling Pathway and Point of Inhibition by GSK321
The following diagram illustrates the metabolic pathway of both wild-type and mutant IDH1, highlighting the point of intervention for GSK321.
Caption: IDH1 metabolic pathway and GSK321 inhibition.
Biochemical Potency Assay: Measuring Direct Enzymatic Inhibition of Mutant IDH1
This assay quantifies the ability of GSK321 to directly inhibit the enzymatic activity of recombinant mutant IDH1. The principle is based on measuring the rate of NADPH consumption as the mutant IDH1 converts α-KG to 2-HG. The decrease in NADPH is monitored by the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm).
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| Recombinant Human IDH1 (R132H) | Carna Biosciences | 08-151 |
| α-Ketoglutarate (α-KG) | Sigma-Aldrich | K1128 |
| β-Nicotinamide adenine dinucleotide phosphate (NADPH) | Sigma-Aldrich | N7505 |
| Tris-HCl | Thermo Fisher Scientific | BP152 |
| NaCl | Thermo Fisher Scientific | BP358 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Dithiothreitol (DTT) | Thermo Fisher Scientific | R0861 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 |
| GSK321 | MedChemExpress | HY-101563 |
| 384-well black, flat-bottom plates | Corning | 3571 |
Assay Workflow Diagram
Caption: Biochemical assay workflow for IDH1 inhibition.
Step-by-Step Protocol
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA. Keep on ice.
-
Prepare Reagents:
-
Mutant IDH1 Enzyme: Thaw recombinant human IDH1 (R132H) on ice and dilute to a 2X working concentration (e.g., 50 ng/µL) in cold Assay Buffer.
-
Substrate/Cofactor Mix: Prepare a 2X working solution containing NADPH (e.g., 50 µM) and α-KG (e.g., 2 mM) in Assay Buffer.
-
GSK321 Serial Dilutions: Prepare a 10 mM stock solution of GSK321 in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, create a 100X intermediate dilution of each concentration in Assay Buffer.
-
-
Assay Plate Setup (384-well):
-
Add 0.5 µL of the 100X GSK321 serial dilutions to the appropriate wells. For control wells (100% activity), add 0.5 µL of Assay Buffer with 1% DMSO. For background wells (0% activity), add 0.5 µL of Assay Buffer.
-
Add 25 µL of the 2X mutant IDH1 enzyme solution to all wells except the background wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Read Reaction:
-
Add 25 µL of the 2X Substrate/Cofactor Mix to all wells to start the reaction. The final volume will be 50 µL.
-
Immediately place the plate in a microplate reader capable of kinetic fluorescence reading.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Rate100%_activity - Ratebackground)).
-
Plot the % Inhibition against the logarithm of the GSK321 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. The expected IC50 for GSK321 against IDH1 R132H is in the low nanomolar range.[3][4]
-
Cell-Based Potency Assay: Measuring 2-HG Production
This assay determines the potency of GSK321 in a cellular environment by quantifying the reduction of the oncometabolite 2-HG in a human cell line endogenously expressing mutant IDH1 (e.g., HT-1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation).
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| HT-1080 cell line | ATCC | CCL-121 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| GSK321 | MedChemExpress | HY-101563 |
| 2-HG Assay Kit (Colorimetric/Fluorometric) | Cayman Chemical | 700480 |
| 96-well cell culture plates | Corning | 3596 |
Cellular Assay Workflow Diagram
Caption: Cellular assay workflow for 2-HG reduction.
Step-by-Step Protocol
-
Cell Culture: Maintain HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed HT-1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of GSK321 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of GSK321. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 48 to 72 hours.
-
-
Sample Preparation:
-
After incubation, lyse the cells according to the protocol provided with your chosen 2-HG assay kit. This typically involves a freeze-thaw cycle or treatment with a lysis buffer.
-
Centrifuge the plate to pellet cell debris and collect the supernatant for analysis.
-
-
2-HG Quantification:
-
Measure the concentration of 2-HG in the cell lysates using a commercial 2-HG assay kit, following the manufacturer's instructions. These kits typically rely on an enzymatic reaction that leads to a colorimetric or fluorometric readout.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the vehicle control.
-
Plot the percentage of 2-HG reduction against the logarithm of the GSK321 concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value. Studies have shown that GSK321 can decrease intracellular 2-HG levels in IDH1 mutant AML cells.[5][6]
-
Summary of Expected Potency Data for GSK321
| Assay Type | Target | Expected IC50 Range | Reference |
| Biochemical | IDH1 R132H | 4.6 nM | [3][4] |
| Biochemical | IDH1 R132C | 3.8 nM | [4] |
| Biochemical | IDH1 R132G | 2.9 nM | [4] |
| Cellular (2-HG) | Endogenous IDH1 R132C | Low nanomolar | [5] |
Conclusion
The in vitro assays described provide a robust framework for determining the potency of GSK321 against its scientifically validated target, mutant IDH1. The biochemical assay offers a direct measure of enzymatic inhibition, while the cellular assay confirms the compound's ability to modulate the downstream oncogenic pathway in a relevant biological system. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the characterization and development of IDH1-targeted therapies.
References
-
ResearchGate. (n.d.). Inhibition potency against GSK-3β kinase. Retrieved from [Link]
-
Lin, C. C., et al. (2019). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ACS Chemical Neuroscience, 10(9), 4007-4018. Retrieved from [Link]
-
SelfHacked. (2021). All About GSK3B: What It Does, How To Inhibit It, And More. Retrieved from [Link]
-
GlpBio. (n.d.). GSK321|Cas# 1816331-63-1. Retrieved from [Link]
-
Okoye-Okafor, U. C., et al. (2015). A potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Journal of Medicinal Chemistry, 58(21), 8532-8541. Retrieved from [Link]
-
Okoye-Okafor, U. C., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. Blood, 126(23), 148. Retrieved from [Link]
-
Eldar-Finkelman, H. (2017). Novel GSK-3 Inhibitors for Treating CNS Disorders. Retrieved from [Link]
-
MDPI. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Retrieved from [Link]
-
ACS Publications. (2017). Machine Learning for Discovery of GSK3β Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). GSK321 decreases intracellular 2-HG and affects proliferation of.... Retrieved from [Link]
-
bioRxiv. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). GSK3 Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit GSK3 79700. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). The role of GSK3beta in the development of the central nervous system. Retrieved from [Link]
Sources
- 1. glpbio.cn [glpbio.cn]
- 2. GSK321 | Selective and potent IDH1 inhibitor | TargetMol [targetmol.com]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Using CRISPR to study GSK321 resistance mechanisms
Application Note: Deciphering GSK321 Resistance Mechanisms via Genome-Wide CRISPR-Cas9 Screening
Introduction
Mutant Isocitrate Dehydrogenase 1 (IDH1) inhibitors have transformed the therapeutic landscape for Acute Myeloid Leukemia (AML) and gliomas. GSK321 is a potent, allosteric inhibitor of mutant IDH1 (R132H, R132C, R132G) that works by suppressing the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), thereby releasing the differentiation block characteristic of these malignancies.
However, clinical efficacy is often limited by the emergence of acquired resistance. Known mechanisms include second-site mutations (e.g., IDH1 S280F), isoform switching (to IDH2 mutants), or the upregulation of compensatory survival pathways (e.g., FLT3, RAS, or CLEC5A-SYK signaling).
This guide details a high-throughput, unbiased Genome-Wide CRISPR-Cas9 Knockout Screen designed to identify genes whose loss confers resistance to GSK321. By applying positive selection pressure, we isolate resistant clones and identify the genetic drivers of therapeutic failure.
Experimental Strategy: Positive Selection Screening
To study resistance, we utilize a Positive Selection strategy.[1] In this context, the majority of the cell population (sensitive to GSK321) will die or differentiate, while cells harboring specific sgRNAs that confer resistance will survive and proliferate.
Core Logic:
-
Target: IDH1-mutant cell lines (e.g., HT1080, THP-1 engineered with IDH1-R132H).
-
Library: GeCKO v2 or Brunello (human genome-wide).
-
Selection Pressure: GSK321 at IC90 (lethal/differentiation-inducing dose).
-
Readout: Next-Generation Sequencing (NGS) to identify enriched sgRNAs.
Workflow Visualization
Figure 1: Workflow for positive selection CRISPR screen to identify GSK321 resistance mechanisms.[1]
Detailed Protocols
Protocol 1: Cell Line Validation & IC50 Determination
Objective: Establish the baseline sensitivity of your IDH1-mutant model to GSK321 before screening.
-
Cell Seeding: Seed IDH1-mutant cells (e.g., HT1080 or primary AML blasts) in 96-well plates (5,000 cells/well).
-
Dosing: Treat with a 10-point dilution series of GSK321 (0.1 nM to 10 µM).
-
Incubation: Incubate for 5–7 days (differentiation kinetics are slower than cytotoxic death).
-
Assay:
-
Viability: CellTiter-Glo (ATP) for proliferation.
-
Differentiation: Flow cytometry for CD11b/CD14 (AML markers).
-
2-HG Levels: LC-MS/MS or enzymatic assay to confirm target engagement.
-
-
Calculation: Determine the IC90 (concentration inhibiting 90% of growth/differentiation). Note: For resistance screens, IC90 is critical to suppress background noise.
Protocol 2: Genome-Wide Screen Execution
Objective: Transduce library and select for resistant clones.
A. Library Transduction (Day 0)
-
Scale: Aim for 500x coverage (500 cells per sgRNA). For a 100,000 sgRNA library, you need 50 million surviving cells.
-
Transduction: Infect
cells at MOI = 0.3 .-
Why MOI 0.3? Ensures only one viral particle enters each cell, allowing clear genotype-phenotype correlation.
-
-
Spinoculation: Spin plates at 800 x g for 2 hours at 32°C with polybrene (8 µg/mL) to maximize efficiency.
B. Puromycin Selection (Days 1–7)
-
Add Puromycin (dose determined by kill curve, typically 1–2 µg/mL) 24 hours post-transduction.
-
Maintain selection until non-transduced control cells are 100% dead.
C. GSK321 Selection (Days 8–21)
-
T0 Sample: Harvest 50 million cells immediately after Puro selection. This is your baseline library representation.
-
Treatment Arm: Culture cells in GSK321 (at IC90).
-
Control Arm: Culture cells in DMSO.
-
Maintenance: Passage cells every 3–4 days. Crucial: Always maintain enough cells to preserve 500x library coverage. Never let the cell count drop below
. -
Duration: Continue treatment for 14–21 days to allow resistant clones to expand.
D. Deconvolution (Day 21)
-
Extract gDNA using a high-yield kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).
-
Perform two-step PCR to amplify sgRNA cassettes and add Illumina adapters.
-
Sequence on Illumina NovaSeq (aim for >30 million reads per sample).
Data Analysis & Interpretation
Use MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.
Comparison Logic: Compare Treatment (GSK321) vs. Control (DMSO) .
| Readout Type | Observation in NGS Data | Biological Interpretation |
| Enriched sgRNAs | Significantly higher counts in GSK321 arm vs. DMSO. | Resistance Hit. Loss of this gene allows cells to survive GSK321 treatment. (e.g., Negative regulators of survival pathways). |
| Depleted sgRNAs | Lower counts in GSK321 arm vs. DMSO. | Synthetic Lethality. Loss of this gene sensitizes cells to GSK321. |
Potential Resistance Pathways (Hypothesis Generation)
Figure 2: Potential resistance mechanisms.[2][3][4] GSK321 normally blocks 2-HG to restore differentiation. Resistance can occur via drug efflux (ABCB1) or bypass signaling (FLT3/MAPK) that maintains the differentiation block despite IDH1 inhibition.
Hit Validation
Do not rely solely on screen data. Validate top 3–5 hits:
-
Single Guide KO: Generate individual knockout lines for top candidates.
-
Competition Assay: Mix KO cells with WT cells (1:1 ratio), treat with GSK321, and monitor the ratio over time using flow cytometry (if GFP-tagged) or sequencing.
-
Mechanistic Rescue:
-
If Gene X KO confers resistance, does re-expressing Gene X restore sensitivity?
-
Measure 2-HG levels: Does the resistance mechanism restore 2-HG production (e.g., via IDH2 upregulation) or is it 2-HG independent?
-
References
-
Okoye-Okafor, U. C., et al. (2015). Chemical probes targeting the metabolic vulnerability of IDH1-mutant cancers. Nature Chemical Biology. Link
-
Shalem, O., et al. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science. Link
-
Intlekofer, A. M., et al. (2018). Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations. Nature. Link
-
Choe, S., et al. (2020). CLEC5A-SYK signaling mediates resistance to IDH inhibitors in acute myeloid leukemia.[5] Blood. Link
-
Wang, F., et al. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation. Science. Link
Sources
- 1. CRISPR screening strategies: resistance vs. sensitivity - what’s right for your study? | Revvity [revvity.com]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting & Optimization
Technical Support Center: GSK321 Application Guide
Topic: Off-target Effects & Experimental Troubleshooting for GSK321 Audience: Drug Discovery Researchers & Cancer Biologists
Core Technical Overview
GSK321 is a potent, allosteric inhibitor specifically designed for isocitrate dehydrogenase 1 (IDH1) mutants (R132H, R132C, R132G).[] Unlike catalytic site inhibitors, GSK321 binds to an allosteric pocket in the enzyme's open conformation, locking it in a catalytically inactive state.
While GSK321 is highly selective, "off-target" effects in this context often refer to loss of isoform selectivity (hitting WT IDH1) at supratherapeutic doses, or phenotypic artifacts (transient proliferation) that mimic treatment failure.
Quick Reference: Potency & Selectivity Profile
| Target | IC50 (Biochemical) | Selectivity Note |
| IDH1 R132G | 2.9 nM | Primary Target |
| IDH1 R132C | 3.8 nM | Primary Target |
| IDH1 R132H | 4.6 nM | Primary Target |
| IDH1 Wild-Type (WT) | 46 nM | Risk Zone: ~10-15x window only.[2] |
| IDH2 isoforms | > 10,000 nM | Highly Selective (>100-fold) |
Critical Warning: Dosing >100 nM significantly increases the risk of inhibiting Wild-Type IDH1, potentially disrupting normal TCA cycle function in non-tumor cells.
Troubleshooting Module: Phenotypic & Metabolic Anomalies
Issue A: "My cells are growing faster after treatment."
Diagnosis: Paradoxical Transient Proliferation. Status: Expected Phenotype (NOT an off-target effect).
-
Mechanism: IDH1-mutant cells rely on the differentiation block for survival. GSK321 releases this block. Before cells fully differentiate (and stop dividing), they undergo a "transit-amplifying" phase.
-
Resolution:
-
Extend Assay Duration: Do not assess viability at 48 or 72 hours. Phenotypic efficacy (differentiation, apoptosis) often requires 14–21 days .
-
Check Markers: Monitor differentiation markers (e.g., CD11b/CD14 in AML) rather than just ATP/viability.
-
Issue B: "I see toxicity in my Wild-Type (WT) control lines."
Diagnosis: Loss of Selectivity Window. Status: Off-Target (Isoform Interference).
If you observe cytotoxicity in IDH1-WT cells (e.g., HEK293, normal fibroblasts) at concentrations >1 µM , you are likely inhibiting normal cellular respiration via WT IDH1 blockade.
-
The Data: GSK321 inhibits WT IDH1 with an IC50 of ~46 nM.[2][3][4] While this is less potent than against the mutant, high micromolar dosing collapses this window.
-
Resolution:
-
Titrate Down: Valid experiments should ideally remain in the 10–500 nM range.
-
Use Isogenic Controls: Always run a dose-response on an isogenic IDH1-WT line. If toxicity curves overlap between Mutant and WT, the effect is non-specific.
-
Mechanism & Troubleshooting Visualizer
The following diagram illustrates the divergence between the intended mechanism (differentiation) and the common pitfalls (WT inhibition and transient growth).
Figure 1: Mechanistic flow of GSK321.[2][3][4][5] Note the "Transient Proliferation" node, a common source of user error during short-term assays, and the WT inhibition pathway at high concentrations.
Experimental Protocols & Validation
Protocol A: The "Gold Standard" 2-HG Suppression Assay
Purpose: To confirm on-target engagement. Viability assays are insufficient proxies for IDH1 inhibition.
Prerequisites:
-
Cell Line: HT1080 (Endogenous IDH1 R132C) or engineered AML lines.
-
Detection: LC-MS/MS is preferred over enzymatic assays due to sensitivity.
Step-by-Step:
-
Seeding: Seed cells at 10,000 cells/well in 96-well plates. Allow attachment (24h).
-
Dosing: Treat with GSK321 (0, 10, 50, 100, 500 nM).
-
Control: DMSO vehicle (final concentration <0.1%).
-
-
Incubation: Incubate for 48 hours .
-
Why? Intracellular 2-HG turnover is slow; <24h treatment may show false negatives.
-
-
Extraction:
-
Remove media. Wash with PBS.
-
Add 80% cold methanol (-80°C) to quench metabolism immediately.
-
Scrape cells and transfer to centrifuge tubes.
-
Centrifuge at 14,000 x g for 20 min at 4°C.
-
-
Analysis: Analyze supernatant via LC-MS/MS (SRM mode for 2-HG). Normalize 2-HG peak area to total protein or cell count.
Success Criteria:
-
EC50 for 2-HG reduction should be <100 nM in HT1080 cells.[2][3][6]
-
Maximal inhibition should exceed 90% compared to DMSO.
Protocol B: Solubility & Handling (Avoiding False Positives)
Issue: GSK321 is hydrophobic and hygroscopic. Precipitation leads to "physical" toxicity (crystals popping cells).
-
Reconstitution: Dissolve powder in 100% DMSO to 10 mM .
-
Note: Sonicate if visible particles remain.
-
-
Storage: Aliquot immediately. Store at -80°C. Do not freeze-thaw >3 times.
-
Assay Buffer: When diluting into aqueous media, ensure final DMSO is <0.5%.
-
Troubleshooting: If precipitation occurs in media (cloudiness), perform a serial dilution in DMSO first, then spike into media, rather than dropping high-conc DMSO stock directly into a large volume of media.
-
Frequently Asked Questions (FAQ)
Q1: Can I use GSK321 to inhibit IDH2 mutants? A: No. GSK321 is >100-fold selective for IDH1 over IDH2.[2][4] For IDH2 inhibition (e.g., R140Q), use AG-221 (Enasidenib) . Using GSK321 at concentrations high enough to hit IDH2 will cause massive off-target toxicity via WT IDH1 inhibition.
Q2: My Western Blot shows no change in histone methylation after 24 hours. A: Epigenetic remodeling is a downstream effect of 2-HG reduction. While 2-HG levels drop within 48 hours, histone hypermethylation reversal (e.g., H3K9me2/3) often takes 4–7 days of continuous dosing.
Q3: Is GSK321 the same as Ivosidenib (AG-120)? A: They are chemically distinct but share the same mechanism (allosteric inhibition of the mutant enzyme). GSK321 is primarily a chemical probe for in vitro use; Ivosidenib is the clinical-grade equivalent. GSK321 is often preferred for bench work due to cost and accessibility, but data generally translates well between the two.
References
-
Okoye-Okafor, U. C., et al. (2015). New IDH1 mutant inhibitors for treatment of acute myeloid leukemia. Science.
-
Core Reference: Defines the discovery, IC50 profile (2.9-4.6 nM), and the "transient proliferation" phenomenon.[3]
-
-
Waitkus, M. S., et al. (2018). Selective antitumor activity of the IDH1 inhibitor GSK321 in IDH1-mutant glioma. Neuro-Oncology.
- Validation: Demonstrates efficacy in glioma models and confirms the necessity of long-term dosing for phenotypic readout.
-
Pusch, S., et al. (2017). Pan-mutant IDH1 inhibitor BAY 1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo. Acta Neuropathologica.
- Context: Provides comparative data on IDH1 inhibitors and discusses resistance/selectivity windows.
-
MedChemExpress (MCE). GSK321 Product Datasheet & Solubility Guide.
- Technical Data: Source for solubility limits (150 mg/mL in DMSO) and storage stability.
Sources
Technical Support Center: GSK321 Toxicity in Non-Mutant Cells
Current Status: Active
Ticket Subject: Unexpected cytotoxicity observed in IDH1-Wild Type (WT) control lines treated with GSK321.
Assigned Specialist: Senior Application Scientist, Metabolic Oncology Division
Executive Summary
You are observing toxicity in non-mutant (Wild Type) cells treated with GSK321. This is a common, high-priority issue often misattributed to "off-target" chemical toxicity or solvent effects.
The Reality: GSK321 possesses an exceptionally narrow selectivity window. Unlike second-generation inhibitors (e.g., Ivosidenib), GSK321 inhibits WT IDH1 with an IC
This guide details the mechanism of this toxicity, how to validate your dosing regimen, and how to distinguish between mechanism-based toxicity and experimental artifacts.
Module 1: The "Selectivity Trap" (Primary Root Cause)
The Issue
Many researchers assume GSK321 is "selective" up to high micromolar concentrations. This is incorrect. GSK321 is an allosteric inhibitor that stabilizes the enzyme in an inactive conformation. While it prefers the mutant heterodimer, it binds and inhibits the WT homodimer with high potency.
Data Validation
Compare your experimental concentration against the biochemical potency data below.
| Target Isoform | Genotype | GSK321 IC | Status at 1 |
| IDH1 (Mutant) | R132H | 4.6 nM | 100% Inhibited |
| IDH1 (Mutant) | R132C | 3.8 nM | 100% Inhibited |
| IDH1 (Mutant) | R132G | 2.9 nM | 100% Inhibited |
| IDH1 (Wild Type) | WT | 46 nM | >95% Inhibited |
| IDH2 | WT/Mutant | > 5,000 nM | Spared |
Data Source: Okoye-Okafor et al., Science (2015).
Diagnostic Protocol: The "Window" Titration
To confirm if your toxicity is due to WT inhibition, perform a precise dose-response assay in your WT cells focusing on the nanomolar range.
-
Seed Cells: Plating density optimized for 72h growth (avoid overconfluence).
-
Dose Range: 0 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1
M. -
Readout: Cell viability (ATP or metabolic activity) at 72h.
-
Interpretation:
-
Toxicity > 100 nM: Consistent with WT IDH1 inhibition (Mechanism-based).
-
Toxicity > 10
M only: Likely general chemical toxicity or DMSO effect.
-
Module 2: Mechanism of Action (Why WT Cells Die)
The Metabolic Crisis
Inhibition of WT IDH1 is not benign. In the cytosol, IDH1 converts Isocitrate to
NADPH is the essential reducing equivalent for Glutathione (GSH) regeneration. When you inhibit WT IDH1 in cells that lack alternative NADPH sources (like the Pentose Phosphate Pathway), the cell loses its ability to neutralize Reactive Oxygen Species (ROS), leading to oxidative death.
Pathway Visualization
Caption: Mechanism of GSK321-induced toxicity in WT cells via NADPH depletion and ROS accumulation.
Module 3: Troubleshooting Workflow
Follow this logic gate to isolate the source of your problem.
Caption: Step-by-step logic flow to diagnose the root cause of cell death in non-mutant lines.
Module 4: Frequently Asked Questions (FAQ)
Q1: If GSK321 hits WT IDH1 at 46 nM, why do papers use 1-3
Q2: How do I formulate the vehicle control correctly? A: GSK321 is hydrophobic.
-
Stock: Dissolve in 100% DMSO to 10 mM.
-
Working Solution: Do not dilute directly into media, as the compound may crash out. Perform serial dilutions in DMSO first, then add 1
L of stock to 1 mL of media (1:1000 dilution) to keep final DMSO at 0.1%. -
Control: Your "0 nM" control must contain the exact same % of DMSO (e.g., 0.1%) as your highest dose.
Q3: Can I rescue the WT cells to prove the mechanism? A: Yes. Co-treatment with N-acetylcysteine (NAC) (1–5 mM) or a cell-permeable glutathione ethyl ester can often rescue cells dying from IDH1-mediated NADPH depletion. If NAC rescues your WT cells, the toxicity is mechanism-based (Redox), not non-specific chemical toxicity.
Q4: Should I switch inhibitors?
A: If your experiment requires high doses (>1
References
-
Okoye-Okafor, U. C., et al. (2015). "New IDH1 mutant inhibitors for treatment of acute myeloid leukemia." Science, 350(6257), 217-222.
-
Key Finding: Establishes the IC
of GSK321 for WT IDH1 at 46 nM vs 4.6 nM for R132H.[1]
-
-
MedChemExpress. "GSK321 Product Information and Biological Activity."
- Key Finding: Confirms selectivity profile and solubility protocols.
-
Cho, Y. S., et al. (2017). "The antioxidant role of Isocitrate Dehydrogenase 1." Redox Biology, 12, 532-539.
- Key Finding: Establishes WT IDH1 as a critical source of cytosolic NADPH and defense against ROS.
Sources
Validation & Comparative
Comparative Guide: GSK321 vs. GSK990 in IDH1 Mutant Cells
[1][2][3]
Executive Summary
In the investigation of IDH1 mutant malignancies (Acute Myeloid Leukemia, Glioma, Cholangiocarcinoma), distinguishing on-target efficacy from off-target chemical toxicity is paramount. This guide compares GSK321 , a highly potent allosteric inhibitor of mutant IDH1, with GSK990 , its structurally matched inactive control.[1]
Crucial Distinction: Unlike traditional "Drug A vs. Drug B" comparisons where both are active candidates, GSK321 and GSK990 function as a binary experimental system .
-
GSK321 is the active probe that binds the allosteric pocket of mutant IDH1, blocking the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1]
-
GSK990 is the negative control . It possesses a nearly identical chemical scaffold but features a specific structural modification that prevents IDH1 binding.
Application Note: Researchers should always use these two compounds in parallel. Efficacy observed with GSK321 but absent in GSK990 confirms the phenotype is driven by IDH1 inhibition. Efficacy seen in both suggests off-target cytotoxicity.
Mechanistic Profile & Binding Kinetics[2][4]
The Allosteric Mechanism
GSK321 belongs to a class of tetrahydro-pyrazolopyridine (THPP) inhibitors. Unlike catalytic site inhibitors that compete with isocitrate, GSK321 binds to an allosteric pocket formed at the dimer interface of the IDH1 enzyme. This binding locks the enzyme in a non-catalytic conformation, preventing the conformational change required to convert
The Structural "Clash" of GSK990
The specificity of this probe pair is engineered through a subtle steric mismatch.
-
GSK321: Fits precisely into the lipophilic allosteric pocket.
-
GSK990: Contains a polar imidazole ring in place of the lipophilic moiety found in GSK321.[1] This polar group creates a steric and electrostatic clash with the lipophilic residues lining the IDH1 pocket, effectively abolishing binding affinity while maintaining physicochemical properties similar to the active parent.
Visualization: Mechanism of Action
The following diagram illustrates the binary logic of this probe system.
Figure 1: Mechanistic divergence of the GSK321/GSK990 pair. GSK321 stabilizes the inactive conformer, while GSK990 is sterically excluded.
Comparative Performance Data
The following data summarizes the potency and selectivity profile established in the seminal characterization of these compounds (Okoye-Okafor et al., Nature Chemical Biology 2015).
Table 1: Biochemical Potency (IC50)[2]
| Target | GSK321 (Active Probe) | GSK990 (Negative Control) | Interpretation |
| IDH1 R132H | 4.6 nM | > 5,000 nM | GSK321 is >1000-fold more potent. |
| IDH1 R132C | 3.8 nM | > 5,000 nM | Consistent potency across mutants. |
| IDH1 R132G | 2.9 nM | > 5,000 nM | High affinity for G variant. |
| IDH1 WT | 46 nM | > 5,000 nM | GSK321 has moderate WT activity.* |
| IDH2 Mutants | > 10,000 nM | > 10,000 nM | Both are highly selective for IDH1. |
*Note: While GSK321 shows nanomolar activity against Wild Type (WT) IDH1 in cell-free assays, it is functionally selective for the mutant in cellular contexts due to the mutant's higher dependency on the specific conformational state targeted by the inhibitor.
Table 2: Functional Cellular Response (Primary AML Cells)
| Readout | GSK321 Treatment | GSK990 Treatment |
| Intracellular 2-HG | >90% Reduction | No significant change |
| Differentiation (CD11b/CD15) | Significant Increase | No change (matches DMSO) |
| Cell Cycle | G0/G1 Arrest | No effect |
| DNA Methylation | Global Hypomethylation | No effect |
Experimental Protocols
A. Experimental Design: The "Triad" Approach
To satisfy E-E-A-T standards in peer review, experiments must include three arms:
-
Vehicle Control (DMSO): Establishes baseline.
-
GSK990 (Negative Control): Controls for chemical scaffold toxicity.
-
GSK321 (Active): Tests the hypothesis.
Valid Result: GSK321 shows a phenotype; GSK990 and DMSO are indistinguishable.[2][1] Invalid Result: GSK321 and GSK990 show similar phenotypes (indicates off-target toxicity).
B. Protocol: Measurement of 2-HG Suppression
This assay confirms target engagement.[1]
Materials:
-
IDH1-mutant cell line (e.g., HT-1080 or primary AML blasts).[2][1][3]
-
Detection: LC-MS/MS or enzymatic 2-HG assay kit.
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/mL in 6-well plates. -
Treatment:
-
Add GSK321 (Titration: 10 nM – 5 µM).
-
Add GSK990 (Matched high concentration: 5 µM).
-
Add DMSO (0.1% v/v).
-
-
Incubation: Culture for 48 to 72 hours . Rationale: 2-HG turnover is slow; shorter timepoints may yield incomplete data.
-
Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse in 80% Methanol (pre-cooled to -80°C) to quench metabolism immediately.
-
Centrifuge at 14,000 x g for 20 min at 4°C. Collect supernatant.
-
-
Quantification: Analyze supernatant via LC-MS/MS, normalizing 2-HG peak area to an internal standard (e.g., d5-2-HG) and total protein content.
C. Protocol: Differentiation Assay (Flow Cytometry)
IDH1 inhibition releases the differentiation block in leukemic cells.
-
Treatment: Treat cells with 1-3 µM GSK321 or GSK990 for 6–7 days . Rationale: Epigenetic remodeling and phenotypic differentiation take longer than metabolic changes.
-
Staining: Wash cells and stain with anti-CD11b (Macrophage marker) and anti-CD15 (Granulocyte marker) fluorophore-conjugated antibodies.
-
Analysis: Gate on viable cells (DAPI negative).
-
Success Criteria: GSK321 treated cells should show a "right-shift" in CD11b/CD15 intensity compared to GSK990/DMSO.
Visualization: Experimental Workflow
Figure 2: The "Triad" experimental design ensures rigorous validation of IDH1-specific effects.
Limitations and In Vivo Considerations
While GSK321 is an excellent in vitro tool, researchers must be aware of its limitations:
-
Pharmacokinetics (PK): GSK321 has poor oral bioavailability and rapid clearance in rodent models. It is not recommended for in vivo efficacy studies .
-
The In Vivo Alternative: For animal studies, use GSK864 .[1]
-
GSK990 Specificity: Ensure you are using the small molecule IDH1 control GSK990. (Note: GSK has occasionally reused development codes; verify the chemical structure matches the IDH1 inactive analog described in Okoye-Okafor et al.).
References
-
Okoye-Okafor, U. C., et al. (2015).[2][1][6][7] Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia.[2][1][4][7] Nature Chemical Biology.[1] [Link]
- Key Finding: The primary paper describing the discovery of GSK321 and the design of the GSK990 neg
-
Mondesir, J., et al. (2016). IDH1 and IDH2 mutations as novel therapeutic targets: current status and future perspectives. Oncotarget. [Link]
- Key Finding: Review of IDH inhibitors including the GSK series.
-
Dang, L., et al. (2016). Cancer-associated IDH mutations: biomarkers and therapeutic targets. Trends in Molecular Medicine. [Link][8]
- Key Finding: Contextualizes the mechanism of allosteric inhibition in IDH1 mutants.
Sources
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of GSK321 and Ivosidenib: A Technical Guide for Mutant IDH1 Inhibitor Research
This guide provides a comprehensive, data-driven comparison of two prominent allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): GSK321 and the FDA-approved drug, Ivosidenib (AG-120). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to offer a deep dive into their comparative biochemical potency, cellular activity, and the experimental methodologies crucial for their evaluation.
Introduction: The Rationale for Targeting Mutant IDH1
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, primarily at the R132 residue, are a hallmark of several cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2][3] These mutations impart a neomorphic, gain-of-function activity, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes oncogenesis.[5][6]
This clear disease mechanism has paved the way for the development of targeted inhibitors that specifically block the mutant IDH1 enzyme's activity. Both GSK321 and Ivosidenib were developed to bind to an allosteric pocket, away from the active site, allowing for potent and selective inhibition of various IDH1 mutants.[][8][9] This guide will dissect the available preclinical and clinical data to provide a clear, head-to-head comparison of these two molecules.
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];
} Caption: The IDH1 mutation pathway and point of therapeutic intervention.
Mechanism of Action: Allosteric Inhibition
Both GSK321 and Ivosidenib are classified as allosteric inhibitors. This is a critical feature, as they do not compete with the enzyme's natural substrate (isocitrate) or its cofactor (NADP+), which can be present at high intracellular concentrations.[] Instead, they bind to a pocket formed at the dimer interface of the IDH1 enzyme.
GSK321 binds to a pocket lined by residues including Ile-128, Pro-127, Trp-124, Arg-119, and Leu-120 on one side, and Val-281, Gly-284, and Tyr-285 on the other.[8] This allosteric interaction allows GSK321 to effectively inhibit multiple mutant forms of IDH1.[]
Ivosidenib (AG-120) also binds to this allosteric site. Its development was a landmark achievement, resulting in the first approved oral, targeted inhibitor for AML with a susceptible IDH1 mutation.[10] The ability to inhibit the enzyme regardless of cofactor binding state contributes to its robust cellular activity.[11]
Comparative Biochemical and Cellular Potency
The true measure of a targeted inhibitor lies in its potency and selectivity. The following tables summarize the available data for GSK321 and Ivosidenib, collated from multiple preclinical studies.
Table 1: Biochemical Potency (IC₅₀) Against Recombinant IDH1 Enzymes
| Compound | IDH1 Mutant | IC₅₀ (nM) | Selectivity vs. WT IDH1 | Reference |
| GSK321 | R132H | 4.6 | ~10x | [][9] |
| R132C | 3.8 | Not Reported | [] | |
| R132G | 2.9 | Not Reported | [] | |
| Wild-Type (WT) | 46 | - | [9] | |
| Ivosidenib | R132H | 12 | ~6-14x | [11][12] |
| R132C | 13 | Not Reported | [11][12] | |
| R132G | 8 | Not Reported | [11] | |
| R132L | 13 | Not Reported | [11] | |
| R132S | 12 | Not Reported | [11] | |
| Wild-Type (WT) | 71-119 | - | [11][12] |
Insight: From a purely biochemical standpoint, GSK321 demonstrates slightly lower IC₅₀ values against the common R132H, R132C, and R132G mutants compared to Ivosidenib. Both compounds exhibit commendable selectivity for the mutant enzyme over the wild-type form.
Table 2: Cellular Activity (EC₅₀) for 2-HG Reduction
| Compound | Cell Line | IDH1 Mutation | EC₅₀ (nM) | Reference |
| GSK321 | HT-1080 | R132C | 85 | [13] |
| Ivosidenib | HT-1080 | R132C | 8 | [11] |
| U87 MG (overexpression) | R132H | 19 | [11] | |
| COR-L105 | R132C | 15 | [11] | |
| HCCC-9810 | R132S | 12 | [11] |
Insight: In the cellular context, the data suggests Ivosidenib has greater potency in reducing 2-HG levels. For instance, in the same HT-1080 cell line, Ivosidenib's EC₅₀ is approximately 10-fold lower than that reported for GSK321. This highlights the critical importance of evaluating compounds in cell-based systems, as biochemical potency does not always directly translate to cellular efficacy, which is influenced by factors like cell permeability and efflux.
Preclinical and Clinical Efficacy
GSK321: Preclinical Profile
GSK321 has demonstrated significant preclinical activity. In primary IDH1-mutant AML patient cells, it effectively decreases intracellular 2-HG levels, which leads to a reduction in histone H3K9 dimethylation (H3K9me2), a key marker of epigenetic change.[9] This epigenetic reprogramming helps overcome the differentiation block characteristic of AML.[13] Treatment with GSK321 induces myeloid differentiation and interestingly, causes a transient increase in cell numbers as quiescent (G₀) leukemic cells are pushed into the cell cycle (G₁ phase) before differentiating.[9][14]
Ivosidenib: From Preclinical Success to Clinical Standard-of-Care
Ivosidenib has a well-documented trajectory from preclinical studies to clinical approval. Preclinically, it showed profound 2-HG lowering in tumor models and the ability to differentiate primary patient AML samples.[11]
This promise was realized in clinical trials. The Phase 3 AGILE study was particularly impactful. In newly diagnosed IDH1-mutant AML patients ineligible for intensive chemotherapy, the combination of Ivosidenib with the hypomethylating agent azacitidine was compared to azacitidine plus placebo.[15][16] The results were striking:
-
Median Overall Survival: 29.3 months with Ivosidenib-azacitidine vs. 7.9 months with placebo-azacitidine.[17]
-
Complete Remission Rate: Significantly higher in the Ivosidenib arm.[17]
These data established Ivosidenib in combination with azacitidine as a standard of care for this patient population.[15] Ivosidenib is also approved as a monotherapy for relapsed/refractory IDH1-mutant AML.
Comparative Safety and Pharmacokinetics
Pharmacokinetics
-
Ivosidenib: Has a favorable pharmacokinetic profile, demonstrating good absorption, low clearance, and a moderate to long terminal half-life (5.3-18.5 hours) in preclinical species (rats, dogs, monkeys).[18] It has high plasma protein binding and low brain-to-plasma exposure.[18]
-
GSK321: Detailed pharmacokinetic data for GSK321 is not as widely published in the reviewed literature.
Safety Profile
-
Ivosidenib: As an approved drug, its safety profile is well-characterized. Common adverse events include diarrhea, fatigue, nausea, and decreased appetite.[19] Events of clinical interest that require monitoring include IDH-differentiation syndrome (managed with corticosteroids), QT prolongation, and leukocytosis.[19]
-
GSK321: The safety profile in humans is not yet established through late-stage clinical trials.
Key Experimental Protocols
Reproducible and robust assays are the bedrock of drug comparison. Below are detailed protocols for essential experiments in the evaluation of IDH1 inhibitors.
Protocol 1: Mutant IDH1 Biochemical Potency Assay
This assay quantifies an inhibitor's ability to block the enzymatic production of 2-HG from α-KG.
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
} Caption: Workflow for the IDH1 biochemical potency assay.
Methodology:
-
Preparation: Recombinant human mutant IDH1 (e.g., R132H) is diluted in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl₂, pH 7.5).
-
Compound Plating: Test compounds (GSK321, Ivosidenib) are serially diluted and plated in a 384-well plate.
-
Enzyme Addition: The diluted enzyme is added to the compound plate and incubated for a defined period (e.g., 15 minutes) at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: A substrate solution containing α-KG and the cofactor NADPH is added to all wells to start the reaction.
-
Detection: The plate is immediately placed in a kinetic plate reader. The conversion of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time.
-
Analysis: The rate of reaction is calculated for each inhibitor concentration. The data is then fitted to a four-parameter dose-response curve to determine the IC₅₀ value.
Causality Explanation: Monitoring NADPH depletion is a direct, real-time measure of the enzyme's neomorphic activity. Pre-incubating the enzyme and inhibitor is crucial for allosteric inhibitors to ensure they have reached their binding equilibrium before the substrate is introduced.
Protocol 2: Cellular 2-HG Measurement by LC-MS/MS
This is the gold-standard assay for confirming a compound's activity in a relevant biological system.
Methodology:
-
Cell Culture: IDH1-mutant cells (e.g., HT-1080) are seeded in 6-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a dose-response curve of the test inhibitor (GSK321 or Ivosidenib) or a vehicle control (e.g., DMSO) for 48-72 hours. This duration is typically sufficient to observe significant changes in metabolite levels.
-
Metabolite Extraction: a. Culture medium is aspirated, and cells are washed with ice-cold saline. b. An ice-cold extraction solvent (e.g., 80:20 methanol:water) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) is added to each well. The internal standard is critical for accurate quantification, correcting for variations in sample processing and instrument response. c. Cells are scraped, and the lysate is transferred to a microcentrifuge tube.
-
Sample Processing: Lysates are vortexed and centrifuged at high speed to pellet proteins and cellular debris. The supernatant, containing the metabolites, is carefully transferred to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Samples are injected into a liquid chromatography-tandem mass spectrometry system. 2-HG and the internal standard are separated from other metabolites chromatographically and then detected and quantified by the mass spectrometer.
-
Data Analysis: The peak area ratio of 2-HG to the internal standard is used to calculate the concentration of 2-HG in each sample. The results are normalized to cell number or protein content and plotted to determine the EC₅₀ value.
Self-Validating System: The inclusion of a stable isotope-labeled internal standard makes this protocol a self-validating system. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, ensuring the final calculated concentration remains accurate.
Conclusion and Future Directions
This head-to-head comparison reveals two highly potent and selective allosteric inhibitors of mutant IDH1.
-
GSK321 shows excellent biochemical potency and a clear mechanism of action in preclinical models, effectively inducing differentiation in primary AML cells.[9][13] It represents a strong investigational compound.
-
Ivosidenib has successfully translated its potent preclinical profile into a clinically approved, practice-changing therapy.[10][20] Its efficacy, particularly in combination with azacitidine, has significantly improved outcomes for AML patients with IDH1 mutations.[17] While its biochemical IC₅₀ values are slightly higher than those reported for GSK321, its cellular potency and proven clinical benefit are undeniable.
The key differentiator is the stage of development. Ivosidenib is a clinically validated entity with a known efficacy and safety profile, making it a current standard-of-care. GSK321 remains a promising preclinical candidate. Future research should focus on the clinical development of novel inhibitors like GSK321 and on exploring combination strategies to overcome the eventual resistance seen with IDH1 inhibitor monotherapy.[21] Understanding the nuances between these molecules at the biochemical, cellular, and ultimately clinical level is paramount for advancing the treatment of IDH1-mutant cancers.
References
- GSK321 | CAS#1816331-63-1 | IDH1 mutant inhibitor - MedKoo Biosciences.
- CAS 1816331-63-1 GSK321 - BOC Sciences.
- GSK321 decreases intracellular 2-HG and affects proliferation of...
- Agios Presents Updated Data from the Ivosidenib Phase 1 Dose-Escalation and Expansion Trial in IDH1 Mutant Positive Patients with Newly Diagnosed Acute Myeloid Leukemia (AML) Ineligible for Standard Treatment and Myelodysplastic Syndrome (MDS).
- Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant IDH1 for Treatment of IDH1 -Mutant Malignancies | Request PDF - ResearchG
- Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed.
- The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC - NIH.
- Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC - NIH.
- Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC - PubMed Central.
- Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC - NIH.
- Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1)
- (PDF)
- Discovery of AG-120 (Ivosidenib)
- Clinical research round-up: Current and emerging treatments for IDH1-mut
- Ivosidenib Boosts OS with Azacitidine in AML - PubMed.
- Inhibition of Mutant IDH1 Stimulates AML Stem Cell Cycling | ASH Clinical News.
- Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mut
- Comparison of the design and results of the early phase clinical trials of IDH inhibitors in glioma.
- Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays | bioRxiv.
- IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA.
- Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC - PubMed Central.
- Ivosidenib in AML management. | BLCTT - Dove Medical Press.
- Ivosidenib Combo Shows Preliminary Activity in IDH1-Mut
Sources
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays | bioRxiv [biorxiv.org]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Ivosidenib Boosts OS with Azacitidine in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term results from the AGILE study of azacitidine plus ivosidenib vs placebo in newly diagnosed IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Agios Presents Updated Data from the Ivosidenib Phase 1 Dose-Escalation and Expansion Trial in IDH1 Mutant Positive Patients with Newly Diagnosed Acute Myeloid Leukemia (AML) Ineligible for Standard Treatment and Myelodysplastic Syndrome (MDS) – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 20. dovepress.com [dovepress.com]
- 21. ashpublications.org [ashpublications.org]
Selectivity Profile: GSK321 and the Absence of IDH2 Cross-Reactivity
Executive Summary
GSK321 is a potent, allosteric inhibitor highly selective for mutant Isocitrate Dehydrogenase 1 (IDH1 ).[1] Extensive biochemical and structural profiling confirms that GSK321 displays negligible cross-reactivity with IDH2 mutations (e.g., R140Q, R172K).
For researchers utilizing GSK321 as a chemical probe, this specificity is critical. It allows for the precise dissection of cytosolic (IDH1-driven) versus mitochondrial (IDH2-driven) oncometabolite production without confounding off-target inhibition.
Mechanistic Basis of Selectivity
To understand why GSK321 does not cross-react with IDH2, one must look beyond the active site and into the allosteric interface.
-
Binding Mode: GSK321 binds to an allosteric pocket located at the dimer interface of IDH1, not the catalytic active site.
-
Conformational Locking: The binding locks the IDH1 enzyme in an "open," catalytically inactive conformation.[1] This prevents the conformational change required for the enzyme to bind NADPH and convert
-ketoglutarate ( -KG) to the oncometabolite 2-hydroxyglutarate (2-HG). -
Structural Divergence: While the catalytic active sites of IDH1 and IDH2 are conserved (explaining why they share substrates), the allosteric dimer interfaces differ significantly in amino acid sequence and topography. GSK321's scaffold is sterically excluded from the equivalent region in IDH2, preventing binding and inhibition.
Diagram: Allosteric Inhibition Mechanism
Caption: GSK321 targets the IDH1 dimer interface, structurally distinct from IDH2, preventing cross-inhibition.
Comparative Performance Data
The following data highlights the selectivity window of GSK321 compared to IDH2-specific and Pan-IDH inhibitors.
| Feature | GSK321 (IDH1 Probe) | Enasidenib (IDH2 Probe) | Vorasidenib (Pan-IDH) |
| Primary Target | IDH1 (R132H/C/G) | IDH2 (R140Q, R172K) | IDH1 & IDH2 |
| Mechanism | Allosteric (Dimer Interface) | Allosteric (Dimer Interface) | Allosteric |
| IC50 (IDH1-R132H) | 2.9 – 4.6 nM | > 10,000 nM | ~30 nM |
| IC50 (IDH2-R140Q) | > 10,000 nM (Inactive) | ~10–20 nM | ~10 nM |
| IC50 (WT IDH1) | ~46 nM (Modest) | Inactive | Active |
| Subcellular Localization | Cytosol / Peroxisome | Mitochondria | Cytosol & Mitochondria |
Key Takeaway: GSK321 exhibits >1000-fold selectivity for mutant IDH1 over mutant IDH2. If you observe IDH2 inhibition in your assay, it is likely due to compound contamination or assay artifacts, not the intrinsic pharmacology of GSK321.
Experimental Validation Protocols
To validate the absence of cross-reactivity in your specific model system, use the following self-validating workflows.
Protocol A: Enzymatic Selectivity Assay (Biochemical)
This assay measures the consumption of NADPH, which decreases fluorescence as the reaction proceeds.
-
Reagents: Recombinant IDH1-R132H and IDH2-R140Q enzymes (commercial sources).
-
Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
Setup:
-
Plate 1: IDH1-R132H (1.5 nM) + NADPH (20 µM) +
-KG (2 mM). -
Plate 2: IDH2-R140Q (1.5 nM) + NADPH (20 µM) +
-KG (2 mM).
-
-
Treatment: Dose GSK321 in a 10-point dilution series (1 nM to 10 µM).
-
Readout: Monitor fluorescence (Ex 340nm / Em 460nm) over 60 minutes.
-
Validation Criteria:
-
IDH1 Plate: Sigmoidal inhibition curve with IC50 < 10 nM.
-
IDH2 Plate: Flat line (no inhibition) up to 10 µM.
-
Protocol B: Cellular 2-HG Quantification (LC-MS/MS)
This protocol confirms that GSK321 reduces 2-HG only in IDH1-mutant cells, leaving mitochondrial IDH2-driven 2-HG production intact in IDH2-mutant lines.
-
Cell Lines:
-
Positive Control: HT-1080 (IDH1-R132C).
-
Negative Control: TF-1 (IDH2-R140Q).
-
-
Dosing: Treat cells with GSK321 (1 µM) for 48 hours.
-
Extraction: Lyse cells in 80% cold methanol (containing d5-2-HG internal standard).
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode for 2-HG).
-
Result Interpretation:
-
HT-1080 cells should show >90% reduction in 2-HG.
-
TF-1 (IDH2) cells should show no significant reduction in 2-HG levels.
-
Diagram: Validation Workflow
Caption: Differential cellular response confirms target specificity via metabolite quantification.
References
-
Okoye-Okafor, U. C., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia.[1][2] Nature Chemical Biology, 11(11), 878–886.[1]
- Source of primary discovery and selectivity d
-
Deng, G., et al. (2023). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Journal of Medicinal Chemistry, 66(7), 4681–4698.
- Detailed structural analysis of inhibitor binding modes.
-
[3]
-
Mondesir, J., et al. (2016). IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives. OncoTargets and Therapy, 9, 5101–5114.
-
Review of clinical and preclinical inhibitors.[1]
-
Sources
Comparative Guide: GSK321 vs. Olutasidenib (FT-2102)
Content Type: Technical Comparison & Application Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]
Executive Summary: The Clinical Candidate vs. The Precision Probe
In the landscape of IDH1 inhibition, Olutasidenib (FT-2102) and GSK321 represent two distinct pinnacles of small-molecule design.[1] While they share the primary mechanism of allosteric inhibition of mutant IDH1 (mIDH1), their utility diverges significantly based on their selectivity profiles and physicochemical properties.
-
Olutasidenib (Rezlidhia): The clinical gold standard .[1] It offers a wide therapeutic window, high selectivity for mIDH1 over wild-type (WT) IDH1, and favorable ADME properties, leading to its FDA approval for relapsed/refractory AML.
-
GSK321: The superior biochemical probe . While it lacks the clinical safety profile of Olutasidenib due to narrower selectivity against WT IDH1, it possesses higher intrinsic biochemical potency and uniformity across various R132 mutations (R132H, R132C, R132G).
Verdict: Use Olutasidenib for translational models and clinical correlation. Use GSK321 for fundamental mechanistics, structural biology, and in vitro assays requiring equipotent suppression of diverse IDH1 variants.
Mechanistic & Structural Profile
Both compounds function as Type II allosteric inhibitors, binding away from the isocitrate active site to lock the enzyme in a non-catalytic conformation. However, their specific binding modes and conformational locks differ.
Binding Mode Comparison
| Feature | GSK321 | Olutasidenib (FT-2102) |
| Scaffold Class | Tetrahydropyrazolopyridine (THPP) | Quinolinone |
| Binding Site | Allosteric pocket in the open conformation | Hydrophobic pocket at the dimer interface |
| Conformational Effect | Stabilizes the enzyme in an open, cofactor-bound, catalytically inactive state.[1][2] | Stabilizes the inactive conformation via 2:1 stoichiometry (2 inhibitors per dimer).[1][2] |
| PDB Accession | 5DE1 | 6U4J |
| Resistance Profile | Active against S280F second-site mutations.[1][2] | Active against S280F second-site mutations (overcomes Ivosidenib resistance).[1][2] |
DOT Visualization: Mechanism of Action
Figure 1: Distinct binding modes of GSK321 and Olutasidenib converging on differentiation restoration.[1]
Quantitative Performance Matrix
The following data highlights the primary "advantage" of GSK321: its uniform ultra-high potency across different mutations, contrasted with its narrower safety window.
| Parameter | GSK321 (Probe) | Olutasidenib (Clinical) | Implication |
| IC50 (IDH1 R132H) | 4.6 nM | ~24 nM | GSK321 is ~5x more potent biochemically against the most common mutant.[1][2] |
| IC50 (IDH1 R132C) | 3.8 nM | ~125 nM | Critical Advantage: GSK321 inhibits R132C with equal potency to R132H.[1][2] Olutasidenib loses potency.[1][2] |
| IC50 (IDH1 R132G) | 2.9 nM | < 100 nM | GSK321 maintains single-digit nM potency across variants.[1][2][3] |
| IC50 (IDH1 WT) | 46 nM | > 1,000 nM (Minimal activity) | Disadvantage: GSK321 inhibits WT IDH1 at moderate concentrations (Selectivity ~10-fold).[1][2] Olutasidenib is highly selective (>50-fold).[1][2] |
| S280F Activity | Retained | Retained | Both compounds overcome the Ivosidenib-resistance mutation (S280F).[1][2] |
Key Insight: If your research involves comparing the biology of R132C vs. R132H mutations, GSK321 is the superior tool. It allows you to use a single concentration (e.g., 50 nM) to fully inhibit both mutants equally.[1] Using Olutasidenib would require dose adjustments (titration) to achieve comparable inhibition levels between the two mutants.[1]
Experimental Protocols: 2-HG Suppression Assay
To validate the efficacy of these inhibitors in your specific cell lines, use the following self-validating protocol for measuring 2-Hydroxyglutarate (2-HG) suppression.
Methodology: LC-MS/MS Detection of 2-HG
Principle: 2-HG is the neomorphic metabolite produced by mIDH1.[1][2] Reduction in intracellular 2-HG is the direct readout of target engagement.[1][2]
Reagents:
-
Cell Line: IDH1-mutant AML line (e.g., HT-1080 or primary AML blasts).[1][2]
-
Inhibitors: GSK321 (10 mM in DMSO), Olutasidenib (10 mM in DMSO).[1]
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).[1][2]
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/mL in 6-well plates. -
Treatment:
-
Harvesting:
-
Metabolite Extraction:
-
Add 500 µL cold 80% MeOH containing 1 µM d5-2-HG (Internal Standard).
-
Vortex vigorously for 30 seconds.
-
Incubate at -80°C for 20 minutes (precipitates protein).
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
-
Analysis:
-
Transfer supernatant to LC-MS vials.
-
Analyze via MRM (Multiple Reaction Monitoring) mode targeting the 2-HG transition (m/z 147 → 129).
-
-
Calculation:
DOT Visualization: Selection Decision Matrix
Figure 2: Decision matrix for selecting between GSK321 and Olutasidenib.
References
-
Okoye-Okafor, U. C., et al. (2015).[1][4] Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. Nature Chemical Biology. Link
- Source of GSK321 discovery, binding mode (open conformation)
-
Caravella, J. A., et al. (2020).[1][5] Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor. Journal of Medicinal Chemistry. Link[1][2][6]
-
Source of Olutasidenib structure (6U4J) and selectivity profile.[1]
-
-
Cho, Y. S., et al. (2017).[1] Type II Inhibitors of Mutant IDH1 Bind to the Allosteric Pocket in the Open Conformation. Nature Communications.[1][2][7] Link[1][2]
- Structural valid
-
Patsnap Synapse. (2024).[1][2] Mechanism of Action of Olutasidenib. Link[1][2]
- Clinical mechanism verific
-
Hvinden, I. C., et al. (2022).[1][7] Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. Nature Communications.[1][2][7] Link[1][2]
- Data confirming both GSK321 and Olutasidenib retain activity against S280F resistance mut
Sources
- 1. PubChemLite - Olutasidenib (C18H15ClN4O2) [pubchemlite.lcsb.uni.lu]
- 2. Olutasidenib - Wikipedia [en.wikipedia.org]
- 3. Recent progress in emerging molecular targeted therapies for intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy Guide: GSK321 vs. AG-120 (Ivosidenib) in Mutant IDH1 Models
This guide provides a technical comparison of the in vivo efficacy of GSK321 and AG-120 (Ivosidenib) .
Editorial Note: As a Senior Application Scientist, I must clarify a critical distinction immediately. While AG-120 is a clinically approved, orally bioavailable drug optimized for in vivo use, GSK321 is primarily a highly potent in vitro chemical probe. In literature, in vivo efficacy studies for the GSK series typically utilize GSK864 , a structural analog developed specifically to overcome the poor pharmacokinetic (PK) profile of GSK321. This guide will compare AG-120 against the GSK321 chemotype (referencing GSK864 where in vivo data is required) to ensure scientific accuracy.
Executive Summary
-
AG-120 (Ivosidenib): The clinical gold standard.[1] It exhibits excellent oral bioavailability, deep tissue penetration, and sustained 2-HG suppression, leading to robust differentiation of leukemic blasts in vivo. It is the preferred agent for translational xenograft studies and clinical application.
-
GSK321: The biochemical benchmark. While it demonstrates superior biochemical potency (lower IC50) compared to AG-120 in vitro, it is unsuitable for long-term in vivo efficacy studies due to rapid clearance and poor solubility. Its analog, GSK864 , serves as the in vivo surrogate but achieves lower steady-state exposure than AG-120.
Verdict: Researchers should use GSK321 for mechanistic in vitro target validation and AG-120 for in vivo efficacy, survival, and differentiation studies.
Mechanistic Foundation
Both compounds function as allosteric inhibitors of mutant IDH1 (mIDH1).[2] They bind to the enzyme's dimer interface, locking it in a non-catalytic open conformation. This prevents the reduction of
Pathway Visualization
The following diagram illustrates the blockade of oncometabolite production and the restoration of cellular differentiation.
Caption: Mechanism of Action. Inhibitors block the mIDH1-driven conversion of
In Vivo Efficacy & Pharmacokinetics Comparison[1][6][7][8]
This section contrasts the performance of the two chemotypes. Note that GSK321 data often relies on its surrogate GSK864 for in vivo parameters.
Quantitative Data Summary
| Feature | GSK321 (Probe) | GSK864 (In Vivo Surrogate) | AG-120 (Clinical Drug) |
| Biochemical IC50 (R132H) | 4.6 nM [1] | ~300 nM | ~40–50 nM [2] |
| Primary Use Case | In vitro mechanistic studies | In vivo proof-of-concept | Clinical / Translational in vivo |
| Route of Administration | N/A (Poor solubility) | Intraperitoneal (IP) | Oral Gavage (PO) |
| Bioavailability (F) | Negligible | Moderate (IP) | High (>50% PO) |
| Plasma Half-life ( | Minutes | ~2–4 hours (Mouse) | ~4–6 hours (Mouse) / ~70h (Human) |
| 2-HG Suppression (Plasma) | N/A | >90% (Transient) | >97% (Sustained) |
| Differentiation Induction | Strong (ex vivo) | Moderate | Robust (CD11b+ increase) |
Detailed Analysis
1. Pharmacokinetics (PK)[2][6][7]
-
AG-120: Demonstrates superior PK properties.[8] In mouse xenograft models, a single oral dose (e.g., 50–150 mg/kg) maintains plasma concentrations above the IC90 for 2-HG inhibition for >12 hours. It is not a substrate for P-glycoprotein (P-gp), allowing for predictable tissue distribution.
-
GSK321/864: GSK321 is rapidly cleared and has poor solubility. Its surrogate, GSK864, requires IP administration (often 150 mg/kg BID) to maintain therapeutic thresholds. Even then, GSK864 exhibits a "sawtooth" PK profile with rapid peaks and troughs, which can lead to intermittent target inhibition compared to the steady coverage of AG-120.
2. Pharmacodynamics (PD) - 2-HG Reduction[2][3][9][10]
-
AG-120: Treatment results in a near-total depletion of plasma and bone marrow 2-HG levels (>97% reduction) within 24–48 hours. This suppression is durable with daily dosing.
-
GSK Series: GSK321 effectively lowers 2-HG in cell culture (ex vivo primary AML). In vivo, GSK864 reduces 2-HG significantly, but levels may rebound between doses due to the shorter half-life.
3. Efficacy (Differentiation & Survival)[5][11]
-
AG-120: In AML xenografts (e.g., cell line or PDX models), AG-120 does not typically cause immediate apoptosis (tumor shrinkage) but induces differentiation . This is evidenced by a decrease in blast percentage (CD45+/CD34+) and an increase in mature myeloid markers (CD11b+, CD14+, CD15+). It significantly prolongs survival in lethal leukemia models.
-
GSK Series: GSK864 treatment reduces leukemic burden and induces differentiation markers, but the magnitude of the effect is often lower than AG-120 due to PK limitations.
Experimental Protocols
To ensure reproducibility, the following protocols outline the standard operating procedures for evaluating these inhibitors in vivo.
Workflow Diagram
Caption: In Vivo Efficacy Workflow. Standardized protocol for comparing IDH inhibitors in AML xenograft models.
Protocol 1: Formulation & Dosing
A. AG-120 (Ivosidenib) Formulation
-
Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in water.
-
Preparation: Suspend AG-120 powder in vehicle. Sonicate/vortex to create a uniform suspension.
-
Dosing: 150 mg/kg, Oral Gavage (PO), Twice Daily (BID).
-
Storage: Prepare fresh weekly; store at 4°C.
B. GSK864 (Surrogate for GSK321) Formulation
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline (or Water).
-
Preparation: Dissolve compound in DMSO first, then add PEG300/Tween, and slowly add Saline while vortexing to avoid precipitation.
-
Dosing: 150 mg/kg, Intraperitoneal (IP), Twice Daily (BID).
-
Note: Monitor mice for peritoneal irritation due to repeated IP injections of PEG/DMSO.
Protocol 2: 2-HG Measurement (LC-MS/MS)
This is the critical biomarker for target engagement.
-
Sample Collection: Collect plasma (EDTA tubes) and bone marrow supernatant.
-
Extraction: Mix 10 µL sample with 90 µL methanol containing internal standard (d5-2-HG). Centrifuge at 15,000 x g for 10 min.
-
Derivatization (Optional but recommended): Use Diacetyl-L-tartaric anhydride (DATAN) to separate D-2-HG and L-2-HG enantiomers if chiral separation is needed (mIDH1 produces D-2-HG specifically).
-
Analysis: Inject supernatant onto LC-MS/MS.
-
Success Metric: AG-120 treated mice should show <100 ng/mL plasma 2-HG (baseline often >2000 ng/mL).
-
Protocol 3: Differentiation Flow Cytometry
-
Tissue: Bone marrow or Spleen.
-
Staining Panel:
-
Live/Dead: DAPI or Aqua Zombie.
-
Tumor ID: anti-human CD45 (hCD45).
-
Stem/Blast: anti-human CD34, CD117.
-
Differentiation: anti-human CD11b, CD14, CD15.
-
-
Gating Strategy: Gate on Singlets -> Live -> hCD45+ -> Check CD34 vs CD11b.
-
Expected Result: AG-120 treatment causes a "right-shift" from CD34+ high to CD11b+ high populations.
References
-
Okoye-Okafor, U. C., et al. (2015).[2] New IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia.[2][4][5][10] Nature Chemical Biology.
-
[Link]
- Source of GSK321/GSK864 biochemical and in vivo d
-
-
Popovici-Muller, J., et al. (2018).[4][5] Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers.[2][3][9] ACS Medicinal Chemistry Letters.[5]
-
[Link]
- Source of AG-120 IC50, PK, and efficacy d
-
-
DiNardo, C. D., et al. (2018).[5][12] Durable Remissions with Ivosidenib in IDH1-Mutated Relapsed or Refractory AML. New England Journal of Medicine.[5][12]
-
[Link]
- Clinical valid
-
-
Cho, Y. S., et al. (2017). Type II Inhibitors of Mutant IDH1 Bind to an Allosteric Pocket and Lock the Enzyme in an Open Conformation.
-
[Link]
- Structural mechanism comparison.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. serviermedical.us [serviermedical.us]
- 6. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. agios.com [agios.com]
Orthogonal Validation of GSK321’s On-Target Effects: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Mechanism of Action (MoA) Validation, Target Engagement, and Functional Readouts
Executive Summary: The GSK321 Profile
GSK321 is a highly potent, allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1), specifically targeting the R132H, R132C, and R132G variants.[] Unlike competitive inhibitors that fight for the active site, GSK321 binds to an allosteric pocket in the enzyme's open conformation, locking it in a non-catalytic state.
While GSK321 is a premier tool for in vitro mechanistic studies, it is often confused with its structural analog, GSK864 , which possesses superior pharmacokinetic (PK) properties suitable for in vivo models. Furthermore, it must be benchmarked against clinical standards like Ivosidenib (AG-120) to contextualize its potency.
This guide details a three-pillar orthogonal validation strategy to confirm GSK321’s on-target effects, moving beyond simple IC50 curves to rigorous biophysical and functional proof.
Comparative Landscape: GSK321 vs. Alternatives[2][3]
| Feature | GSK321 | GSK864 | Ivosidenib (AG-120) |
| Primary Application | In vitro Mechanistic Studies | In vivo Mouse Models | Clinical Therapy / Benchmarking |
| Target Specificity | IDH1 (R132H/C/G) | IDH1 (R132H/C/G) | IDH1 (R132H/C/G) |
| Binding Mode | Allosteric (Open Conformation) | Allosteric | Allosteric |
| Potency (IC50 R132H) | 4.6 nM | ~10–15 nM | ~12 nM |
| Selectivity (vs WT) | >10-fold | >10-fold | >100-fold |
| Cellular Permeability | High | High | High |
| Key Limitation | Poor PK (Rapid clearance) | Optimized PK profile | Restricted availability (Clinical) |
Mechanistic Grounding: The IDH1-Mutation Pathway
To validate GSK321, one must understand the pathological cascade it interrupts. Mutant IDH1 converts
Visualization: Mechanism of Action & Rescue
Caption: GSK321 binds allosterically to Mutant IDH1, preventing the conversion of
Pillar 1: Biophysical Target Engagement (CETSA)[4]
Objective: Prove that GSK321 physically binds to IDH1 within the intact cellular environment, independent of enzymatic activity.
Expert Insight: A common pitfall in kinase and enzyme inhibitor development is assuming that phenotypic effects (cell death) equal target inhibition. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying physical engagement. GSK321 binding stabilizes the IDH1 protein, shifting its melting temperature (
Protocol: IDH1-Specific CETSA
-
Cell Preparation: Harvest IDH1-mutant cells (e.g., THP-1 or HT-1080) and resuspend in PBS with protease inhibitors.
-
Treatment: Aliquot cells and treat with GSK321 (1 µM) or DMSO (Control) for 1 hour at 37°C.
-
Note: 1 µM is chosen to ensure saturation for biophysical stabilization, even if IC50 is nanomolar.
-
-
Thermal Challenge: Divide samples into PCR tubes. Heat individually to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Lysis & Separation: Cool to RT, lyse with freeze-thaw cycles (x3). Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unbound/unstable) proteins.
-
Detection: Collect supernatant. Perform Western Blot using an anti-IDH1 antibody.
-
Analysis: Plot band intensity vs. Temperature. GSK321 treatment should shift the aggregation curve to the right (higher stability).
Pillar 2: Functional Metabolic Validation (2-HG Quantification)
Objective: Confirm that physical binding results in the specific suppression of the oncometabolite 2-HG.
Expert Insight: While CETSA proves binding, it does not prove inhibition. The "disconnect" between binding affinity and inhibitory efficacy is well-documented in allosteric inhibitors. Therefore, quantifying 2-HG reduction is the definitive functional readout.
Method A: LC-MS/MS (The Gold Standard)
-
Sensitivity: High (detects nanomolar changes).
-
Specificity: Distinguishes (R)-2-HG from (S)-2-HG (though IDH mutations produce R-enantiomer).
-
Workflow:
-
Treat cells with GSK321 (dose-response: 0.1 nM – 1000 nM) for 48 hours.
-
Lyse cells in 80% cold methanol (metabolite extraction).
-
Centrifuge and collect supernatant.
-
Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) using a 2-HG standard curve.
-
Success Criteria: An IC50 < 10 nM indicates potent on-target activity.
-
Method B: Enzymatic Assay (The Accessible Alternative)
-
Principle: Uses a specific dehydrogenase (D-2-HGDH) that converts D-2-HG back to
-KG, producing NADH/NADPH which is measured colorimetrically. -
Pros: No MS required; high throughput.
-
Cons: Lower sensitivity than MS; potential interference from cell lysate components.
Pillar 3: Phenotypic Rescue (Differentiation Assay)
Objective: Demonstrate that metabolic correction translates to biological rescue (differentiation of leukemic blasts).
Expert Insight: GSK321 is not a cytotoxic drug; it is a differentiating agent. Do not use standard viability assays (like MTT/CellTiter-Glo) as a primary readout, as cells may stop dividing but remain viable as they differentiate.
Protocol: Flow Cytometry for Myeloid Markers
-
Model System: Primary AML blasts or THP-1 cells (IDH1-mutated).[2][3]
-
Treatment: Treat cells with GSK321 (500 nM) for 5–7 days .
-
Crucial: Differentiation is a slow epigenetic process. 24-48h treatment is insufficient.
-
-
Staining: Harvest cells and stain for surface markers:
-
CD11b (Mac-1): Late-stage myeloid differentiation marker.
-
CD14: Monocyte marker.
-
CD34: Stem/progenitor marker (Should decrease).
-
-
Readout:
-
Positive Control: Ivosidenib (500 nM).
-
Negative Control: GSK990 (Structurally similar but inactive analog).[2]
-
Expected Result: >2-fold increase in CD11b+ population compared to DMSO.
-
Experimental Workflow Diagram
Caption: The orthogonal validation matrix ensures confirmation at the physical, metabolic, and phenotypic levels.
References
-
Okoye-Okafor, U. C., et al. (2015). Chemical probes targeting the metabolic vulnerability of IDH1-mutant cancers. Nature Chemical Biology.
-
Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant AML. ACS Medicinal Chemistry Letters.
-
Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[][3][4][5][6] Nature.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[7][8][9][10] Science.
-
Cho, Y. S., et al. (2017). Type II Inhibitors of Mutant IDH1 Bind to an Allosteric Pocket and Lock the Enzyme in an Open Conformation. Nature Communications.
Sources
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prospective evaluation of serial 2-hydroxyglutarate in acute myeloid leukemia (AML) to determine response to therapy and predict relapse. - ASCO [asco.org]
- 5. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia | Haematologica [haematologica.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: GSK321 vs. AGI-5198 for 2-HG Modulation in IDH1-Mutant Models
Executive Summary
This guide provides a technical comparison between GSK321 and AGI-5198 , two benchmark small-molecule inhibitors used to target mutant Isocitrate Dehydrogenase 1 (IDH1). While both compounds effectively lower the oncometabolite (R)-2-hydroxyglutarate (2-HG), they exhibit distinct profiles regarding potency and isoform selectivity .
-
GSK321 is a highly potent allosteric inhibitor (single-digit nM IC50) often favored in Acute Myeloid Leukemia (AML) research. However, it exhibits a narrower selectivity window against wild-type (WT) IDH1 compared to AGI-5198.
-
AGI-5198 is a prototype tool compound, widely utilized in glioma models. While less potent enzymatically than GSK321, it demonstrates superior selectivity for the mutant isoform over WT IDH1 (>1000-fold), making it an excellent probe for dissecting mutant-specific biology without confounding WT inhibition.
Mechanistic Overview & Signaling Logic
Both compounds target the neomorphic activity of mutant IDH1 (R132H/C/G), which converts
Pathway Visualization
The following diagram illustrates the intervention points of GSK321 and AGI-5198 within the IDH1 signaling cascade.
Caption: Schematic of IDH1 mutant neomorphic activity producing 2-HG. GSK321 and AGI-5198 block this step, preventing downstream epigenetic dysregulation.
Comparative Performance Analysis
The choice between GSK321 and AGI-5198 should be driven by the specific requirements of the experimental model (e.g., need for absolute selectivity vs. maximum potency).
Table 1: Quantitative Comparison of Efficacy and Selectivity
| Feature | GSK321 | AGI-5198 | Clinical Context |
| Primary Target | IDH1 (R132H, R132C, R132G) | IDH1 (R132H, R132C) | - |
| Enzymatic IC50 (R132H) | 4.6 nM (Very High Potency) | 70 nM (High Potency) | GSK321 is ~15x more potent enzymatically. |
| Enzymatic IC50 (WT IDH1) | 46 nM | > 100,000 nM (>100 µM) | Critical Distinction: AGI-5198 is virtually inactive against WT, whereas GSK321 inhibits WT at moderate concentrations. |
| Selectivity (Mutant/WT) | ~10-fold | >1,400-fold | AGI-5198 is superior for isolating mutant-specific effects. |
| Cellular EC50 (2-HG) | ~85 nM (HT1080 cells) | ~200–500 nM (Glioma cells) | Both are effective in cell culture; GSK321 requires lower doses. |
| Primary Application | AML (Acute Myeloid Leukemia) | Glioma / Chondrosarcoma | - |
| Mechanism | Allosteric (locks inactive conf.)[2] | Allosteric (dimer interface) | - |
Key Insight: While GSK321 is significantly more potent against the mutant enzyme, its window of selectivity is narrow (4.6 nM vs 46 nM for WT). Researchers using GSK321 at concentrations >100 nM risk inhibiting wild-type IDH1, which may confound metabolic flux data. AGI-5198 maintains specificity even at high micromolar concentrations.[3][4]
Experimental Protocol: Measuring 2-HG Reduction
To validate the efficacy of these inhibitors, quantifying intracellular 2-HG levels via LC-MS/MS is the gold standard. The following protocol ensures data integrity and reproducibility.
Workflow Visualization
Caption: Step-by-step workflow for assessing IDH1 inhibitor efficacy via LC-MS/MS-based metabolomics.
Detailed Methodology (Self-Validating)
-
Cell Seeding: Seed IDH1-mutant cells (e.g., HT1080 for R132C or U87-R132H) at a density ensuring 70% confluence at harvest.
-
Treatment:
-
GSK321 Group: Treat with a dose range of 10 nM – 100 nM . Note: Avoid exceeding 500 nM to preserve WT selectivity.
-
AGI-5198 Group: Treat with a dose range of 100 nM – 5 µM .
-
Control: DMSO vehicle (0.1% final concentration).
-
-
Extraction (Critical Step):
-
Rapidly wash cells with ice-cold PBS.
-
Add 80% Methanol (pre-chilled to -80°C) directly to the plate. This instantly quenches metabolic activity, preventing artificial turnover of metabolites.
-
Scrape cells and transfer to a chilled tube.
-
Vortex and centrifuge at 14,000 x g for 20 mins at 4°C to precipitate proteins.
-
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the specific mass transition for 2-HG (typically m/z 147
129 in negative mode). -
Normalization: Normalize 2-HG peak area to an internal standard (e.g., d5-2-HG) and total protein content or cell count.
References
-
Okoye-Okafor, U. C., et al. (2015). New IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia.[2][5][6] Nature Chemical Biology. (Describes GSK321 potency and mechanism). Link
-
Rohle, D., et al. (2013). An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells.[3] Science. (Describes AGI-5198 discovery and selectivity). Link
-
MedChemExpress. GSK321 Product Information and Biological Activity.[5] (Provides specific IC50 values for R132H vs WT). Link
-
Tocris Bioscience. AGI-5198 Product Information. (Confirms >100 µM IC50 for WT IDH1). Link
-
Perales-Clemente, E., et al. (2016). Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants. Biochemical Journal. (Detailed kinetic comparison). Link
Sources
- 1. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. repub.eur.nl [repub.eur.nl]
Publish Comparison Guide: Verifying the Allosteric Inhibition Mechanism of GSK321
Executive Summary
GSK321 is a highly potent, mutant-selective allosteric inhibitor of Isocitrate Dehydrogenase 1 (IDH1).[1][2][3][4][5] Unlike orthosteric inhibitors that compete with substrates, GSK321 functions by locking the enzyme in a catalytically inactive, "open" conformation.[2] While clinically approved alternatives like Ivosidenib (AG-120) exist, GSK321 remains a critical in vitro chemical probe for dissecting the precise kinetics of IDH1-driven oncogenesis without the pharmacokinetic complexities of clinical-grade molecules.
This guide provides a rigorous technical framework for verifying the allosteric mechanism of GSK321, contrasting it with key alternatives, and detailing self-validating experimental protocols.
Part 1: Mechanistic Deep Dive
The "Conformational Trap" Mechanism
The efficacy of GSK321 stems from its ability to exploit the structural plasticity of the IDH1 dimer. Mutant IDH1 (e.g., R132H) normally cycles between an "open" (inactive) and "closed" (active) state to catalyze the reduction of
-
Binding Site: GSK321 binds to a distinct allosteric pocket located at the dimer interface, lined by residues Ile128, Pro127, Trp124, Arg119, and Leu120 .[4][6]
-
Mode of Action: By occupying this pocket, GSK321 acts as a molecular wedge. It stabilizes the enzyme in the open conformation , preventing the structural reorganization (closure) required for catalysis.
-
Selectivity: This pocket is conformationally distinct in the mutant enzyme compared to the wild-type, driving the high selectivity (
~4.6 nM for R132H vs. 46 nM for WT).
Visualization: Allosteric Locking Mechanism
The following diagram illustrates how GSK321 disrupts the catalytic cycle by sequestering the enzyme in an inactive state.[2]
Caption: GSK321 binds the open conformation of IDH1, preventing the transition to the catalytically active closed state required for 2-HG production.
Part 2: Comparative Analysis
To validate GSK321, researchers must understand how it benchmarks against other tools. While Ivosidenib is the clinical standard, GSK321 is often preferred for biochemical assays due to its specific binding kinetics.
Table 1: GSK321 vs. Key Alternatives
| Feature | GSK321 | Ivosidenib (AG-120) | AGI-5198 | GSK864 |
| Primary Utility | In Vitro Probe (High potency, poor PK) | Clinical Drug (AML/Cholangiocarcinoma) | Early Tool (Historical reference) | In Vivo Probe (GSK321 analog with better PK) |
| Mechanism | Allosteric (Dimer Interface) | Allosteric (Dimer Interface) | Active Site / Competitive | Allosteric (Dimer Interface) |
| Binding Mode | Locks "Open" Conformation | Locks "Open" Conformation | Competitive with Substrate | Locks "Open" Conformation |
| IC50 (IDH1 R132H) | 4.6 nM | ~12 nM | ~70 nM | ~10-15 nM |
| Selectivity (vs WT) | >10-fold | >2-fold | Low Selectivity | High Selectivity |
| Key Reference | Okoye-Okafor et al. (2015) | Popiciu et al. (2018) | Rohle et al. (2013) | Okoye-Okafor et al. (2015) |
Key Insight for Researchers: Use GSK321 for cellular mechanism studies and crystallography (PDB: 5DE1). Use GSK864 if your study involves animal models (xenografts). Use Ivosidenib if benchmarking against clinical standards.
Part 3: Experimental Verification Protocols
To scientifically validate the allosteric nature of GSK321 in your own lab, follow these three self-validating protocols.
Protocol 1: Kinetic Mode of Inhibition (MOI)
Objective: Prove GSK321 is non-competitive with respect to NADPH, distinguishing it from orthosteric inhibitors.
-
System Setup: Use recombinant IDH1 R132H enzyme.[7]
-
Variable 1 (Substrate): Prepare a serial dilution of NADPH (cofactor) ranging from
to . -
Variable 2 (Inhibitor): For each NADPH concentration, add GSK321 at 0, 0.5, 1, and 2 times its
(approx. 0, 2.3, 4.6, 9.2 nM). -
Reaction: Initiate with
-KG and monitor NADPH depletion via absorbance at 340 nm or fluorescence (Ex340/Em460). -
Analysis: Plot Lineweaver-Burk double-reciprocal curves (
vs ).-
Validation Criteria: If GSK321 is allosteric/non-competitive, the lines will intersect on the X-axis (indicating
decreases, but remains constant). If lines are parallel, it suggests uncompetitive inhibition.
-
Protocol 2: Cellular Target Engagement (2-HG Suppression)
Objective: Confirm functional inhibition in a biological system.
-
Cell Line: Use IDH1-mutant AML cells (e.g., THP-1 or primary AML blasts).
-
Treatment: Incubate cells with GSK321 (10 nM - 1
M) for 48 hours. Include DMSO control. -
Extraction: Lyse cells using 80% cold methanol to precipitate proteins and extract polar metabolites.
-
Quantification: Analyze supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) in negative ionization mode (MRM transition for 2-HG: 147 > 129).
-
Normalization: Normalize 2-HG levels to total intracellular glutamate or total protein content.
-
Validation Criteria: A dose-dependent reduction in 2-HG >50% at nanomolar concentrations confirms cellular permeability and target engagement.
-
Protocol 3: Structural Validation (Thermal Shift Assay)
Objective: Verify physical binding to the enzyme.
-
Mix: Combine purified IDH1 R132H protein (2
M) with SYPRO Orange dye. -
Add: Add GSK321 (10
M) or DMSO. -
Run: Perform a melt curve (
to ) using a qPCR machine. -
Result: Calculate the Melting Temperature (
).-
Validation Criteria: GSK321 binding stabilizes the protein, causing a significant positive shift in
( ) compared to the DMSO control.
-
Visualization: Experimental Workflow
Caption: A three-pronged validation workflow ensuring kinetic, biological, and biophysical confirmation of GSK321 activity.
References
-
Okoye-Okafor, U. C., et al. (2015).[4][8] "New IDH1 mutant inhibitors for treatment of acute myeloid leukemia."[2][7][8][9][10][11] Science.
-
Deng, G., et al. (2022). "Recent advances of IDH1 mutant inhibitor in cancer therapy." Frontiers in Oncology.
-
Cho, Y. S., et al. (2017). "Type II Inhibitors of Mutant IDH1 Bind to an Allosteric Pocket."[4][6][10] ACS Medicinal Chemistry Letters.
-
Popiciu, W. H., et al. (2018). "Ivosidenib: The First-in-Class IDH1 Inhibitor."[6][11] Journal of Experimental Pharmacology.
-
RCSB Protein Data Bank. (2015). "Crystal structure of IDH1 R132H in complex with GSK321 (PDB ID: 5DE1)." RCSB PDB.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.cn [glpbio.cn]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
A Comparative Guide to the Efficacy of GSK321 Across Diverse IDH1 Mutations
This guide provides an in-depth comparative analysis of GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We will explore its mechanism of action and, critically, compare its efficacy across various clinically relevant IDH1 mutations. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine, offering both synthesized data and detailed experimental methodologies to support further investigation.
Introduction: IDH1 Mutations as Oncogenic Drivers
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific heterozygous point mutations, most commonly affecting the arginine residue at position 132 (R132), bestow a neomorphic enzymatic function.[1][2] This altered enzyme preferentially converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation and a block in cellular differentiation.[2] This mechanism is a key driver in various malignancies, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[3][4] The most prevalent IDH1 mutations include R132H, R132C, R132G, R132L, and R132S, with varying frequencies across different cancer types.[5] This heterogeneity necessitates the development of inhibitors with broad efficacy against multiple mutant forms.
GSK321 is a novel, orally available, small-molecule inhibitor designed to selectively target these mutant IDH1 enzymes.[6] Unlike substrate-competitive inhibitors, GSK321 employs an allosteric mechanism, offering a unique profile of potency and selectivity.[6][7]
Mechanism of Action: Allosteric Inhibition by GSK321
GSK321 binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][6] This binding event stabilizes the enzyme in an inactive, open conformation, preventing the catalytic activity required for 2-HG production.[6]
A key feature of this allosteric mechanism is that GSK321 does not directly interact with the mutated R132 residue.[1][6] Instead, it binds to a pocket lined by residues such as Ile128, Pro127, Trp124, Arg119, and Leu120.[6] This mode of action is the structural basis for GSK321's ability to potently inhibit several different, clinically relevant R132 mutants.[7]
Comparative Efficacy of GSK321 Across IDH1 Mutations
Preclinical studies demonstrate that GSK321 potently and effectively reduces the production of 2-HG and impacts cell fate across multiple IDH1 R132 mutations. The primary data comes from ex vivo treatment of primary AML patient cells.
Inhibition of 2-HG Production
GSK321 treatment leads to a profound and sustained decrease in intracellular 2-HG levels in cells harboring R132G, R132C, and R132H mutations.[8] This confirms that its allosteric mechanism is effective regardless of the specific amino acid substitution at the R132 position.
| IDH1 Mutation | Fold Change in 2-HG vs. DMSO (Day 6) | Reference |
| R132G | 0.13 ± 0.1 | [8] |
| R132C | 0.15 ± 0.2 | [8] |
| R132H | 0.29 | [8] |
Table 1: Comparative reduction of intracellular 2-HG levels in primary IDH1-mutant AML cells after 6 days of treatment with 3 µM GSK321. Data is expressed as a fold change relative to the DMSO vehicle control.
Effects on Cell Cycle and Proliferation
The reduction in 2-HG by GSK321 has direct consequences on the cell cycle. In primary AML cells with R132G and R132C mutations, a 7-day treatment with GSK321 resulted in a significant decrease in the population of quiescent (G0) cells and a corresponding increase in cells entering the G1 phase.[7] This suggests that the inhibitor helps to overcome the differentiation block imposed by 2-HG, pushing leukemic cells out of dormancy.
Interestingly, treatment with GSK321 initially leads to a transient increase in absolute cell numbers (peaking around day 9), a phenomenon not observed with inactive control compounds or in wild-type cells.[7][8] This effect subsides with continued treatment, with cell counts returning to control levels after approximately two weeks, suggesting a complex cellular response that may involve an initial push out of quiescence before differentiation or other terminal process occurs.[8]
Experimental Protocols and Workflow
The validation of a targeted inhibitor like GSK321 relies on a suite of robust, interconnected assays. The trustworthiness of the data is ensured by including proper controls at each stage: a vehicle control (e.g., DMSO), an inactive but structurally similar control compound (e.g., GSK990), and cell lines with wild-type IDH1.[7]
Protocol: Intracellular 2-HG Measurement
This assay directly quantifies the oncometabolite produced by mutant IDH1, providing a primary readout of inhibitor efficacy. While mass spectrometry is the gold standard, enzymatic assays offer a high-throughput alternative.
Method: Enzymatic Colorimetric Assay [9][10]
-
Cell Lysis: Culture 1-5 x 10^6 cells and treat with GSK321 or controls for the desired time. Harvest and wash cells with cold PBS. Resuspend the cell pellet in D2HG Assay Buffer and lyse using sonication or freeze-thaw cycles.
-
Deproteinization: Centrifuge the lysate at 10,000 x g for 10 minutes to pellet insoluble material. To remove proteins that may interfere with the assay, use a 10 kDa spin filter.
-
Reaction Setup: In a 96-well plate, add 50 µL of the deproteinized sample or D2HG standards to each well.
-
Enzymatic Reaction: Prepare a reaction mix containing D2HG Assay Buffer, D2HG Enzyme, and Substrate Mix. Add 50 µL of the reaction mix to each well.
-
Incubation & Measurement: Incubate the plate, protected from light, at 37°C for 30-60 minutes. Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the 2-HG concentration in each sample by comparing its absorbance to the standard curve. Normalize the final 2-HG concentration to the cell number from a parallel plate.
Protocol: Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and cytotoxicity. The MTT assay is a classic colorimetric method based on metabolic activity.[11][12]
Method: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (if applicable).
-
Compound Treatment: Add various concentrations of GSK321 (e.g., in a 10-point serial dilution) and controls to the wells. Incubate for a period reflecting the expected mechanism (e.g., 72-120 hours for differentiation-inducing agents).
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Analysis: Blank-subtract the absorbance values and normalize to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration to calculate the IC50.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular environment.[13][14]
Method: Isothermal Dose-Response CETSA
-
Cell Treatment: Treat intact cells (e.g., U87 glioblastoma cells engineered to express IDH1-R132H) with a dose-response of GSK321 or DMSO for 1 hour at 37°C.[13]
-
Heating Step: Harvest and resuspend cells in PBS. Heat the cell suspensions at a predetermined optimal melting temperature (e.g., 59°C for mIDH1-R132H) for 3 minutes, followed by immediate cooling on ice.[13]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (stabilized by the drug) from the precipitated, denatured protein.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble mutant IDH1 protein using Western Blot or ELISA.
-
Analysis: Plot the amount of soluble mIDH1 against the drug concentration. Increased soluble protein at higher drug concentrations indicates target stabilization and therefore, engagement.
Discussion and Future Perspectives
The data presented demonstrate that GSK321 is a potent pan-inhibitor of the most common IDH1 R132 mutations. Its allosteric mechanism, which avoids direct contact with the polymorphic R132 site, provides a strong biochemical rationale for its broad activity. This is a significant advantage over inhibitors that might show mutational bias. The ability of GSK321 to robustly suppress 2-HG across R132H, R132C, and R132G variants and trigger cell cycle re-entry in primary AML cells underscores its therapeutic potential.[7]
While other IDH1 inhibitors like Ivosidenib and Olutasidenib have been approved for the treatment of AML, the continued development of new agents like GSK321 is crucial for expanding the therapeutic arsenal, overcoming potential resistance mechanisms, and potentially offering a best-in-class profile.[15][16]
Future research should focus on a head-to-head comparison of GSK321 with other approved and clinical-stage inhibitors across an even wider panel of rare IDH1 mutations. Furthermore, exploring its efficacy in combination with other standard-of-care agents, such as venetoclax or hypomethylating agents, will be a critical next step in defining its ultimate role in the clinical management of IDH1-mutant cancers.[15]
References
-
Okoye-Okafor, U. C., et al. (2015). Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia. Nature Chemical Biology. Available at: [Link]
-
ResearchGate. (n.d.). GSK321 leads to genome-wide DNA cytosine hypomethylation in IDH1 mutant... | Download Scientific Diagram. Available at: [Link]
-
Deng, G., et al. (2015). Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). GSK321 decreases intracellular 2-HG and affects proliferation of... Available at: [Link]
-
ASCO Publications. (2020). Landscape of IDH mutations in patients with solid tumors: A pan-cancer analysis. Available at: [Link]
-
Han, C. H., & Batchelor, T. T. (2017). IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives. Journal of Neuro-Oncology. Available at: [Link]
-
Ma, Y., et al. (2022). Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers in Pharmacology. Available at: [Link]
-
Sikorska, B., et al. (2022). The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Falcone, M., & Mazzoni, M. (2021). IDH1/IDH2 Inhibition in Acute Myeloid Leukemia. Frontiers in Oncology. Available at: [Link]
-
VJHemOnc. (2024). The management of patients with R/R AML who develop resistance to IDH inhibitors. Available at: [Link]
-
bioRxiv. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Available at: [Link]
-
MDPI. (2022). Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside. Available at: [Link]
-
AML Hub. (2025). Clinical research round-up: Current and emerging treatments for IDH1-mutated AML. Available at: [Link]
-
MDPI. (2023). Clinical Implications of Isocitrate Dehydrogenase Mutations and Targeted Treatment of Acute Myeloid Leukemia with Mutant Isocitrate Dehydrogenase Inhibitors—Recent Advances, Challenges and Future Prospects. Available at: [Link]
-
YouTube. (2017). How do targeted treatments for IDH1 and IDH2 mutations work in acute myeloid leukemia (AML)? Available at: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]
-
Frontiers. (2020). Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening. Available at: [Link]
-
MDPI. (2022). Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas. Available at: [Link]
-
ASCO Publications. (2022). Pan-cancer analysis of IDH1 and IDH2 genomic alterations to reveal a complex molecular landscape. Available at: [Link]
-
ACS Publications. (2021). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Available at: [Link]
-
PubMed Central. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Available at: [Link]
-
Assay Genie. (n.d.). D-2-Hydroxyglutarate Assay Kit (Colorimetric). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Available at: [Link]
-
PubMed Central. (2022). Computational study on novel natural compound inhibitor targeting IDH1_R132H. Available at: [Link]
-
MDPI. (2022). Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives. Available at: [Link]
-
PubMed. (2014). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Available at: [Link]
-
Agios Pharmaceuticals. (n.d.). CLINICAL STUDY PROTOCOL AG881-C-004. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability assay by MTT test in ovarian cancer cell lines. A) Days... Available at: [Link]
Sources
- 1. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays | bioRxiv [biorxiv.org]
- 14. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vjhemonc.com [vjhemonc.com]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of GSK321 (IDH1 Inhibitor)
Executive Summary & Core Directive
GSK321 is a highly potent, allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1).[1][2] Unlike general reagents, this compound is a bioactive investigational drug capable of altering cellular differentiation and epigenetic landscapes at nanomolar concentrations.
The Core Directive: Treat GSK321 not merely as chemical waste, but as a cytotoxic bioactive agent . Disposal must prioritize high-temperature incineration to prevent environmental bioaccumulation and persistence in water systems.[3] Under no circumstances should GSK321 stock solutions be discharged into municipal drainage systems.
Pre-Disposal Hazard Assessment
Before initiating any disposal workflow, you must understand the physicochemical nature of the material. GSK321 is hydrophobic and typically solvated in Dimethyl Sulfoxide (DMSO) for biological assays.
Physical & Safety Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 1445879-21-9 | Use for chemical inventory and waste tagging. |
| Solubility | DMSO (>10 mM); Water (Insoluble) | Do not attempt to dilute with water for disposal. It will precipitate and clog drains/traps. |
| Hazard Codes | H315, H319, H372 (GHS) | Irritant to skin/eyes; potential organ damage upon prolonged exposure.[4] |
| Bioactivity | IDH1 (R132H/C/G) Inhibitor | Blocks production of oncometabolite 2-HG; alters epigenetic state. |
| RCRA Status | Non-listed (US), Characteristic | Treat as Hazardous Chemical Waste (Toxic/Irritant). |
Scientific Context: Why Proper Disposal Matters
To understand the disposal rigor, one must understand the mechanism. GSK321 binds to the allosteric pocket of mutant IDH1 enzymes, preventing the conversion of
Improper disposal into water systems could theoretically affect aquatic organisms possessing conserved metabolic pathways. The diagram below illustrates the specific pathway blocked by GSK321, highlighting the biological potency we must contain.
Figure 1: Mechanism of Action.[1] GSK321 inhibits the neomorphic activity of mutant IDH1, preventing the accumulation of 2-HG.[5] This bioactivity necessitates containment.
Step-by-Step Disposal Protocols
This protocol is designed to be self-validating. If you cannot check off the "Verification" step, do not proceed.
Scenario A: Liquid Waste (DMSO Stock Solutions)
Context: You have expired 10 mM stock solutions or leftover aliquots in DMSO.
-
Segregation: Do not mix with aqueous acids or oxidizers. DMSO can react violently with strong oxidizers.
-
Container: Use a High-Density Polyethylene (HDPE) or glass waste container labeled "Non-Halogenated Organic Solvents."
-
Labeling: Tag must explicitly list: "Contains GSK321 (IDH1 Inhibitor) in DMSO."
-
Disposal: Hand over to EHS for fuel blending or incineration .
-
Verification: Ensure the waste stream is destined for thermal destruction, not wastewater treatment.
-
Scenario B: Solid Waste (Powder)
Context: Expired dry compound or spilled powder.
-
Containment: Place the original vial inside a secondary clear sealable bag (Zip-lock).
-
Binning: Discard into the Solid Hazardous Waste drum (often a black or blue barrel in US labs).
-
Prohibition: Do NOT place in "Red Bag" (Biohazard) waste unless the facility incinerates medical waste. Autoclaving does not guarantee chemical destruction.
-
Verification: Confirm the bin is labeled for chemical incineration.
-
Scenario C: Cell Culture Waste (Media & Tips)
Context: Media containing nanomolar concentrations of GSK321.
-
High Concentration (>1
M): Collect media as Liquid Chemical Waste (see Scenario A). Do not bleach. -
Trace Concentration (<1
M):-
Aspirate media into a trap containing 10% bleach (sodium hypochlorite). Note: While not ideal for the chemical, the high dilution factor + bleach oxidation renders it environmentally acceptable in most jurisdictions for trace amounts.
-
Solids (Tips/Plates): Dispose of as Trace Chemotherapy/Cytotoxic Waste (Yellow bin) if available; otherwise, standard Biohazard waste is acceptable for trace amounts.
-
Operational Decision Matrix
Use this workflow to determine the correct waste stream immediately at the bench.
Figure 2: Waste Disposal Decision Matrix. Follow the path based on physical state and concentration.
Emergency Procedures
In the event of a spill outside the fume hood:
-
Evacuate the immediate area if dust is airborne.
-
PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder).
-
Neutralization: There is no specific chemical neutralizer.
-
Cleanup:
-
Liquids: Absorb with vermiculite or chemical spill pads.
-
Solids: Cover with wet paper towels to prevent dust, then wipe up.
-
-
Disposal: Place all cleanup materials into a sealed bag and label as "Hazardous Chemical Debris - GSK321."
References
-
Cayman Chemical. (2023). IDH1 (human recombinant) Safety Data Sheet.Link
-
Okoye-Okafor, U. C., et al. (2015).[1] Chemical inhibition of mutant IDH1 selectively inhibits growth of IDH1-mutant AML. Science. Link
-
U.S. Environmental Protection Agency (EPA). (2022). Management of Hazardous Waste Pharmaceuticals.[3][6][7]Link
-
PubChem. (2023). Compound Summary: GSK321.[1][2][5] National Library of Medicine. Link
Sources
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
